Product packaging for Kdm5-C70(Cat. No.:CAS No. 1596348-32-1)

Kdm5-C70

Cat. No.: B608320
CAS No.: 1596348-32-1
M. Wt: 336.4 g/mol
InChI Key: WCILOMUUNVPIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KDM5-C70 is a JARID1 Histone Demethylases Inhibitor. This compound had an antiproliferative effect in myeloma cells, leading to genome-wide elevation of H3K4me3 levels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N4O3 B608320 Kdm5-C70 CAS No. 1596348-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCILOMUUNVPIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596348-32-1
Record name KDM5-C70
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KDM5-C70
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4288BE400F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

KDM5-C70: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 (lysine-specific demethylase 5) family of histone demethylases. Functioning as an ethyl ester prodrug of the active compound KDM5-C49, it readily enters cells where it is hydrolyzed to its active form. The primary mechanism of action of this compound is the inhibition of the demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This inhibition leads to a global increase in H3K4me3 levels, particularly at transcription start sites, which in turn modulates gene expression to exert anti-proliferative effects in cancer cells and influence cell fate decisions in stem cells. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular pathways, quantitative efficacy data, and detailed protocols for key experimental validation.

Core Mechanism of Action

This compound is an ethyl ester derivative of KDM5-C49, designed to overcome the poor cellular permeability of its parent compound.[1][2] Once inside the cell, endogenous esterases cleave the ethyl ester group, releasing the active inhibitor KDM5-C49.[3] KDM5-C49 is a potent and selective inhibitor of the Jumonji AT-Rich Interactive Domain 1 (JARID1) family of histone demethylases, also known as the KDM5 family (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2]

The KDM5 enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that specifically remove methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3).[3][4] H3K4me3 is a critical epigenetic mark predominantly found at the transcription start sites of active genes. By inhibiting the demethylase activity of KDM5 enzymes, this compound leads to a genome-wide elevation of H3K4me3 levels.[1][5] This sustained hypermethylation at gene promoters alters chromatin structure and leads to the reactivation of silenced genes, including tumor suppressor genes.[6]

The downstream consequences of KDM5 inhibition by this compound are context-dependent but generally result in anti-proliferative and pro-differentiation outcomes. In cancer cells, this manifests as impaired cell cycle progression, induction of senescence, and reduced colony formation.[3][7][8] In stem cells, it can direct differentiation towards specific lineages, such as promoting astrocytogenesis in neural stem cells.[9]

Quantitative Data

The following tables summarize the quantitative data available for this compound and its active form, KDM5-C49.

Table 1: In Vitro Inhibitory Activity of KDM5-C49

TargetIC50 (nM)Assay TypeReference
KDM5A40Biochemical Assay[10]
KDM5B160Biochemical Assay[10]
KDM5C100Biochemical Assay[10]

Table 2: Cellular Efficacy of this compound

Cell LineAssay TypeEffectConcentrationDurationReference
MM.1S myeloma cellsViability/Proliferation~50% reduction~20 µM7 days[1][7]
MM.1S myeloma cellsRb PhosphorylationDecreased50 µM7 days[1][7]
MCF7 breast cancer cellsColony Formation85% inhibition5 µMNot Specified[3]
BT474 breast cancer cellsColony Formation97% inhibition5 µMNot Specified[3]
ZR-75-1 breast cancer cellsColony Formation70% inhibition5 µMNot Specified[3]
Rat Neural Stem CellsAstrocyte DifferentiationIncreased GFAP expression25 µM3-4 days[11]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

KDM5_C70_Mechanism cluster_cell Inside Cell KDM5_C70 This compound (Prodrug) Cell_Membrane Cell Membrane KDM5_C70->Cell_Membrane Esterases Intracellular Esterases KDM5_C49 KDM5-C49 (Active) Cell_Membrane->KDM5_C49 Hydrolysis KDM5 KDM5 (A, B, C, D) Histone Demethylase KDM5_C49->KDM5 Inhibition H3K4me3 H3K4me3 KDM5->H3K4me3 Demethylation H3K4me2 H3K4me2 H3K4me3->H3K4me2 Gene_Expression Altered Gene Expression (e.g., Tumor Suppressors ON) H3K4me3->Gene_Expression Increased Levels at Promoters Cellular_Effects Cellular Effects: - Anti-proliferative - Cell Cycle Arrest - Senescence - Differentiation Gene_Expression->Cellular_Effects

Caption: Mechanism of action of the this compound prodrug.

Experimental Workflow for Assessing this compound Activity

KDM5_C70_Workflow cluster_biochemical Biochemical & Molecular Assays cluster_cellular Cellular Assays Start Treat Cells with this compound Biochem_Assay KDM5 Inhibition Assay (In Vitro) Start->Biochem_Assay Western_Blot Western Blot (H3K4me3, pRb) Start->Western_Blot ChIP_Seq ChIP-Seq (H3K4me3 Occupancy) Start->ChIP_Seq Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability_Assay Colony_Formation Colony Formation Assay Start->Colony_Formation Differentiation_Assay Differentiation Assay (e.g., GFAP staining) Start->Differentiation_Assay

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

KDM5 Biochemical Inhibition Assay (AlphaLISA-based)

This protocol is adapted from commercially available homogenous assay kits for measuring KDM5A activity.[12]

  • Reagent Preparation:

    • Prepare serial dilutions of KDM5-C49 (the active compound) in assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).

    • Prepare a solution of recombinant human KDM5A enzyme in assay buffer.

    • Prepare a solution of biotinylated H3K4me3 peptide substrate in assay buffer.

    • Prepare a solution of AlphaLISA acceptor beads conjugated to an anti-H3K4me2 antibody and streptavidin-coated donor beads.

  • Enzyme Reaction:

    • In a 384-well plate, add KDM5-C49 dilutions or vehicle control (DMSO).

    • Add the KDM5A enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the demethylase reaction by adding the biotinylated H3K4me3 substrate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Stop the reaction by adding the AlphaLISA acceptor beads.

    • Incubate for 1 hour at room temperature in the dark.

    • Add the streptavidin donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of KDM5-C49 relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Viability Assay (MTT/CellTiter-Glo)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.[13]

  • Cell Plating:

    • Seed cells (e.g., MM.1S myeloma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Treat the cells with the this compound dilutions or vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for the desired duration (e.g., 7 days for MM.1S cells).[1][7]

  • Viability Measurement (MTT):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.

    • Read the absorbance at 570 nm.

  • Viability Measurement (CellTiter-Glo):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Calculate the EC50 or GI50 value.

Western Blot for Phosphorylated Retinoblastoma (pRb)

This protocol is for detecting changes in the phosphorylation status of Rb, a marker of cell cycle progression.[14][15][16]

  • Cell Lysis:

    • Treat cells (e.g., MM.1S) with this compound (e.g., 50 µM for 7 days).[1][7]

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated Rb signal to the total Rb signal.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.[17][18][19]

  • Cell Seeding:

    • Plate a low density of cells (e.g., 500-1000 cells per well of a 6-well plate) in complete medium.

    • Allow the cells to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 5 µM for breast cancer cells) or a vehicle control.[3]

  • Incubation:

    • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

    • Replace the medium with fresh medium containing the inhibitor every 2-3 days.

  • Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Quantification:

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

Chromatin Immunoprecipitation (ChIP)

This protocol is for determining the genomic localization of H3K4me3 following this compound treatment.[20][21][22]

  • Cross-linking and Chromatin Preparation:

    • Treat cells with this compound or vehicle.

    • Cross-link proteins to DNA by adding formaldehyde to the culture medium.

    • Quench the cross-linking reaction with glycine.

    • Harvest the cells, lyse them, and isolate the nuclei.

    • Sonically shear the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate a portion of the chromatin with an antibody specific for H3K4me3 overnight at 4°C.

    • Use a non-specific IgG as a negative control.

    • Save a small aliquot of the chromatin as "input" control.

    • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Analysis:

    • For ChIP-qPCR, quantify the enrichment of specific genomic regions (e.g., gene promoters) by quantitative PCR.

    • For ChIP-seq, prepare a sequencing library from the purified DNA and perform next-generation sequencing to map H3K4me3 occupancy genome-wide.

Conclusion

This compound is a valuable research tool for probing the function of the KDM5 family of histone demethylases. Its mechanism of action, centered on the inhibition of H3K4me3 demethylation, has significant implications for gene regulation, cell cycle control, and cellular differentiation. The experimental protocols provided in this guide offer a framework for researchers to investigate and validate the effects of this compound in various biological systems, contributing to a deeper understanding of its therapeutic potential, particularly in the fields of oncology and regenerative medicine.

References

A Technical Guide to the Biological Effects of Pan-KDM5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The lysine-specific demethylase 5 (KDM5) family of enzymes are epigenetic regulators crucial for maintaining cellular homeostasis through the removal of di- and tri-methyl marks from histone H3 lysine 4 (H3K4me2/3).[1] Overexpression and hyperactivity of KDM5 proteins, particularly KDM5A and KDM5B, are implicated in the pathology of numerous cancers, contributing to tumor growth, metastasis, and the development of therapeutic resistance.[2][3] Pan-inhibition of the KDM5 family has emerged as a promising therapeutic strategy. This document provides a detailed overview of the core biological consequences of pan-KDM5 inhibition, including the molecular mechanisms, effects on the epigenetic landscape, resultant cellular phenotypes, and key experimental methodologies used for their characterization.

The KDM5 Family and Its Mechanism of Action

The KDM5 family consists of four members (KDM5A, KDM5B, KDM5C, and KDM5D) that are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases containing a catalytic Jumonji C (JmjC) domain.[1][4] Their primary function is to demethylate H3K4me3 and H3K4me2, histone marks generally associated with active gene transcription.[2][5] By removing these activating marks, KDM5 enzymes act as transcriptional co-repressors, leading to a more condensed chromatin state and the silencing of target genes.[2][6] This enzymatic activity is a critical regulator of gene expression patterns involved in development, differentiation, and cell cycle control.[1][4] Dysregulation of KDM5 activity is a hallmark of various cancers, where it often leads to the repression of tumor suppressor genes.[3][7]

KDM5_Mechanism cluster_0 Normal KDM5 Function cluster_1 Effect of Pan-KDM5 Inhibition H3K4me3 Active Gene Locus (H3K4me3 Mark) KDM5 KDM5 Enzyme H3K4me3->KDM5 KDM5 removes methyl groups H3K4me1_0 Repressed Gene Locus (H3K4me1/0 Mark) KDM5->H3K4me1_0 Inhibitor Pan-KDM5 Inhibitor (e.g., CPI-455) Repression Transcriptional Repression H3K4me1_0->Repression Blocked_KDM5 Inactive KDM5 Inhibitor->Blocked_KDM5 binds to active site Sustained_H3K4me3 Sustained Active Locus (H3K4me3 Mark) Activation Transcriptional Activation Sustained_H3K4me3->Activation KDM5_Enzyme KDM5 Enzyme Inhibitor_Node Pan-KDM5 Inhibitor Blocked_KDM5_Node Inactive KDM5

Caption: Mechanism of KDM5 action and its inhibition.

Core Biological Effects of Pan-KDM5 Inhibition

Pan-KDM5 inhibitors, such as CPI-455, JIB-04, and PBIT, typically function by chelating the Fe(II) ion in the JmjC catalytic domain, preventing the demethylation process.[2] This inhibition triggers a cascade of biological effects, from epigenetic alterations to distinct cellular phenotypes.

Epigenetic and Transcriptional Reprogramming

The most direct consequence of KDM5 inhibition is a global increase in H3K4me3 levels.[8][9][10] Chromatin immunoprecipitation sequencing (ChIP-seq) studies reveal that this is not due to the creation of new H3K4me3 peaks, but rather a broadening and expansion of existing ones, particularly at genomic regions where KDM5B is bound.[8][11]

This epigenetic shift leads to significant transcriptional changes. By preventing the removal of the H3K4me3 active mark, pan-KDM5 inhibitors restore the expression of genes that are improperly silenced in cancer cells.[7] This includes the upregulation of key tumor suppressor and cyclin-dependent kinase inhibitor (CDKI) genes such as p16, p21, and p27, which are critical regulators of the cell cycle.[6][12][13]

Induction of Cell Cycle Arrest and Senescence

A primary outcome of upregulating CDKIs like p16 and p27 is the induction of cell cycle arrest, predominantly at the G1/S checkpoint.[13][14] Pan-KDM5 inhibitors have been shown to reduce the proliferation of various cancer cell lines, including breast, prostate, and lung cancer, by preventing their entry into the synthesis (S) phase.[13][14] In addition to cell cycle arrest, prolonged inhibition can drive cells into a state of senescence, a form of irreversible growth arrest.[13][14]

Cell_Cycle_Arrest cluster_genes Tumor Suppressor Gene Loci KDM5_Inhibitor Pan-KDM5 Inhibitor KDM5_Enzyme KDM5 Enzyme KDM5_Inhibitor->KDM5_Enzyme Inhibits H3K4me3_Increase Global H3K4me3 Increase KDM5_Enzyme->H3K4me3_Increase Leads to p16_p27_promoter p16, p27 Promoters H3K4me3_Increase->p16_p27_promoter at promoters p16_p27_expression Increased p16, p27 Expression p16_p27_promoter->p16_p27_expression Activates CDK4_6 CDK4/6-Cyclin D Complex p16_p27_expression->CDK4_6 Inhibits pRb pRb Phosphorylation (Inactive pRb) CDK4_6->pRb Prevents Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) CDK4_6->Cell_Cycle_Arrest E2F E2F Release pRb->E2F Sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Caption: Pan-KDM5 inhibition leads to G1 cell cycle arrest.
Overcoming Therapeutic Resistance

KDM5A and KDM5B are strongly associated with the development of drug tolerance in cancer.[3][6] They are required for the survival of drug-tolerant persister cells (DTPs), a subpopulation of cancer cells that can survive initial treatment and lead to therapeutic relapse.[10] Pan-KDM5 inhibitors like CPI-455 have been shown to decrease the number of DTPs in various cancer models treated with chemotherapy or targeted agents.[9][10] By inhibiting KDM5, these compounds can re-sensitize resistant cells to other therapies, suggesting a powerful role in combination treatments.[15][16]

Modulation of the Immune Response

Recent studies have uncovered a role for KDM5A and KDM5B in suppressing the innate immune response.[17] Loss of KDM5A/B, or its inhibition, leads to the increased transcription of endogenous retroviral elements (ERVs).[17] This accumulation of viral-like double-stranded RNA (dsRNA) in the cytoplasm can trigger a type I interferon response, effectively "waking up" the immune system to target cancer cells.[17][18] This effect may be independent of the enzyme's catalytic activity, pointing to non-canonical functions of KDM5 proteins.[17]

Quantitative Data Summary

The potency of pan-KDM5 inhibitors is typically determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing these compounds.

Inhibitor Target IC50 (nM) Cellular Effects Noted References
CPI-455 Pan-KDM510 (for KDM5A)Reduces drug-tolerant cells, increases global H3K4me3, synergizes with DAC.[8][9][10][19],[9],[10]
JIB-04 Pan-JmjC230 (for JARID1A/KDM5A)Cell cycle arrest, inhibits cancer stem-like properties.[20][19],[20]
KDM5-C49 Pan-KDM540 (KDM5A), 160 (KDM5B), 100 (KDM5C)Increases sensitivity to endocrine therapies in breast cancer.[15][19]
KDM5-C70 Pan-KDM5(Ester derivative of KDM5-C49)Antiproliferative in myeloma cells, genome-wide H3K4me3 elevation.[15][19]
PBIT Pan-KDM5(Micromolar concentrations)Reduces proliferation, induces senescence in prostate cancer cells.[14][14]
KDOAM-25 Pan-KDM5(Not specified)Induces cell cycle arrest in multiple myeloma cells.[21][21]

Key Experimental Protocols

Verifying the biological effects of pan-KDM5 inhibitors requires a suite of specialized molecular and cellular biology techniques.

In Vitro Histone Demethylase Assay (AlphaLISA)

This protocol is used to determine the IC50 of an inhibitor against purified KDM5 enzymes.

  • Reagent Preparation : Prepare assay buffer, biotinylated H3K4me3 peptide substrate, anti-H3K4me0 antibody, acceptor beads, and purified recombinant KDM5 enzyme.

  • Compound Preparation : Perform serial dilutions of the pan-KDM5 inhibitor compound in DMSO and then in assay buffer.

  • Enzymatic Reaction : In a 384-well plate, combine the KDM5 enzyme, inhibitor dilution, and reaction cofactors (Fe(II), 2-OG, ascorbate). Initiate the reaction by adding the H3K4me3 peptide substrate.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for demethylation.

  • Detection : Stop the reaction and add the detection mix containing the antibody and AlphaLISA acceptor beads. Incubate in the dark.

  • Reading : Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme's activity.

  • Data Analysis : Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Chromatin Immunoprecipitation sequencing (ChIP-seq) Workflow

This protocol outlines the process for analyzing genome-wide changes in H3K4me3 occupancy following inhibitor treatment.

ChIP_Seq_Workflow Start 1. Cell Culture & Treatment Crosslink 2. Crosslink Proteins to DNA (Formaldehyde) Start->Crosslink Lyse 3. Cell Lysis & Chromatin Shearing (Sonication) Crosslink->Lyse IP 4. Immunoprecipitation (Anti-H3K4me3 Antibody) Lyse->IP Wash 5. Wash & Elute Chromatin IP->Wash Reverse 6. Reverse Crosslinks & Purify DNA Wash->Reverse Library 7. DNA Library Preparation (Adaptor Ligation & PCR) Reverse->Library Sequencing 8. High-Throughput Sequencing Library->Sequencing Analysis 9. Data Analysis (Peak Calling, Differential Binding) Sequencing->Analysis

Caption: Standard experimental workflow for ChIP-sequencing.
Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment : Culture cancer cells and treat with the pan-KDM5 inhibitor or a vehicle control (e.g., DMSO) for a desired time period (e.g., 48-72 hours).

  • Harvesting : Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation : Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis : Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Outlook

Pan-inhibition of the KDM5 family represents a compelling strategy for cancer therapy. By reversing aberrant epigenetic silencing, these inhibitors can reactivate tumor suppressor pathways, induce cell cycle arrest, and critically, overcome drug resistance.[6][10][14] The ability to modulate the tumor immune microenvironment further broadens their therapeutic potential.[17] Future research will likely focus on developing inhibitors with greater selectivity for individual KDM5 isoforms to fine-tune therapeutic effects and minimize off-target toxicities, as well as advancing the most promising pan-inhibitors into clinical trials, particularly in combination with existing standard-of-care agents.

References

KDM5-C70: A Technical Guide to a Pan-KDM5 Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that belong to the Jumonji C (JmjC) domain-containing histone demethylase family.[1][2] These enzymes play a pivotal role in gene expression by removing trimethyl and dimethyl marks from lysine 4 on histone H3 (H3K4me3 and H3K4me2), epigenetic modifications typically associated with active gene transcription.[1][2][3] Given their significant roles in cellular processes such as proliferation, differentiation, and development, and their overexpression in various cancers, the KDM5 family has emerged as a compelling target for therapeutic intervention.[1][4][5]

KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases.[6][7][8] It is designed as an ethyl ester prodrug of the active inhibitor, KDM5-C49.[9][10][11] The ester group masks the polar carboxylate of KDM5-C49, facilitating its entry into cells, where it is subsequently hydrolyzed by intracellular esterases to release the active compound.[10] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its use as a chemical probe.

Data Presentation

Biochemical Activity of KDM5-C49 (Active Metabolite of this compound)

The inhibitory activity of KDM5-C49, the active form of this compound, has been quantified against various histone demethylases to establish its potency and selectivity.

Target EnzymeIC50 (nM)Assay TypeReference
KDM5A40AlphaScreen[12]
KDM5B160AlphaScreen[12]
KDM5C100AlphaScreen[12]
KDM2A4400-[13]
KDM4C>180-fold selectivity vs KDM5B-[14]
KDM6 FamilyNo measurable inhibition-[10][14]
Cellular Activity of this compound

This compound has demonstrated significant effects in various cellular contexts, primarily through the elevation of global H3K4me3 levels and the inhibition of cell proliferation.

Cell LineAssay TypeConcentrationObserved EffectReference
MM.1S (Multiple Myeloma)Viability/Proliferation~20 µM (EC50)50% reduction in viability/proliferation after 7 days.[6][15]
MM.1S (Multiple Myeloma)Western Blot50 µMReduced phosphorylation of retinoblastoma protein (pRb).[15][16]
MCF7 (Breast Cancer)Colony Formation5 µM85% inhibition of growth.[10]
BT474 (Breast Cancer)Colony Formation5 µM97% inhibition of growth.[10]
ZR-75-1 (Breast Cancer)Colony Formation5 µM70% inhibition of growth.[10]
MCF7 & MDA-MB-231Western BlotNot specifiedSignificantly increased global H3K4me3 levels.[9][10][11]
Rat Neural Stem Cells (NSCs)Differentiation AssayNot specifiedInduced astrocyte differentiation by increasing H3K4me3 at the Gfap gene promoter.[17][18][19]
iPSC-CardiomyocytesRNA-seq / Western Blot0.5 µMIncreased H3K4me3 levels; induced expression of genes for fatty acid oxidation and myogenesis.[20]
SU-DHL-6 (Lymphoma)Proliferation Assay10 µMReduced cell proliferation.[21]

Mechanism of Action

This compound functions as a prodrug, readily crossing the cell membrane due to its ester group.[9] Once inside the cell, endogenous esterases hydrolyze the ethyl ester to reveal the active inhibitor, KDM5-C49, which contains a carboxylate group.[10] KDM5-C49 then inhibits the enzymatic activity of the KDM5 family members. This inhibition prevents the demethylation of H3K4me3/2, leading to a genome-wide accumulation of these histone marks, particularly at transcription start sites.[6][15] The resulting alteration in the epigenetic landscape leads to changes in gene expression, which in turn elicits various cellular responses, including cell cycle arrest, differentiation, and reduced proliferation.[15][16][17]

Experimental Protocols

Biochemical Inhibition Assay (AlphaScreen)

This assay quantitatively measures the inhibition of KDM5 enzymatic activity.

  • Reagents: Recombinant KDM5 enzyme, biotinylated H3K4me3 peptide substrate, S-adenosyl-L-methionine (SAM) as a co-substrate, AlphaLISA acceptor beads conjugated to an anti-demethylated product antibody, and streptavidin-coated donor beads.

  • Procedure:

    • The KDM5 enzyme, biotinylated peptide substrate, and varying concentrations of the inhibitor (KDM5-C49) are incubated in an appropriate assay buffer.

    • The demethylation reaction is initiated by the addition of co-factors Fe(II) and α-ketoglutarate.

    • After incubation, the reaction is stopped.

    • AlphaLISA acceptor beads and streptavidin donor beads are added.

    • The plate is incubated in the dark to allow for bead proximity binding.

  • Detection: The plate is read on an AlphaScreen-capable plate reader. A signal is generated when the donor and acceptor beads are brought into proximity, which occurs when the substrate is demethylated. The inhibitory effect is measured by the reduction in the AlphaScreen signal.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTS Assay)

This colorimetric assay assesses the impact of this compound on cell viability and proliferation.[22]

  • Cell Seeding: Cells (e.g., HUVEC or cancer cell lines) are seeded in a 96-well plate at a density of approximately 1,000-5,000 cells per well and allowed to adhere overnight.[22]

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10 µM, 20 µM) or a vehicle control (e.g., 0.1% DMSO).[22]

  • Incubation: Cells are incubated for a specified period (e.g., 1, 2, or 3 days).[22]

  • MTS Reagent Addition: At the end of the incubation period, MTS reagent is added to each well.[22]

  • Incubation with Reagent: The plate is incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[22]

  • Measurement: The absorbance is measured at 490 nm using a 96-well plate reader. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in culture.[22]

  • Data Analysis: The effect on cell proliferation is determined by comparing the absorbance of treated cells to the vehicle control.

Western Blot for Histone Methylation

This technique is used to detect changes in global histone methylation levels following this compound treatment.

  • Cell Treatment: Culture cells with the desired concentrations of this compound for a specified time (e.g., 48-96 hours).[21]

  • Histone Extraction: Harvest the cells and isolate histones using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for H3K4me3 and a loading control such as total Histone H3.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels, normalized to the total H3 loading control.[21]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This powerful technique maps the genome-wide distribution of H3K4me3 marks to understand the direct epigenetic consequences of KDM5 inhibition.

  • Cell Treatment and Cross-linking: Treat cells (e.g., MM.1S) with this compound or DMSO for the desired time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for H3K4me3.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt solution.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify regions of H3K4me3 enrichment. Compare the H3K4me3 profiles of this compound-treated and control cells to identify differential binding sites and analyze their genomic locations (e.g., promoters, enhancers).[16]

Mandatory Visualizations

KDM5_Inhibition_Pathway cluster_0 Epigenetic Regulation at Gene Promoter cluster_1 Drug Action cluster_2 Downstream Effects H3K4me3 H3K4me3 (Active Mark) KDM5 KDM5 Enzyme H3K4me3->KDM5 Substrate H3K4me1_2 H3K4me1/2 (Less Active Mark) KDM5->H3K4me1_2 Demethylation Increased_H3K4me3 Increased H3K4me3 Accumulation KDM5_C70 This compound (Prodrug) KDM5_C70->KDM5 Inhibition Gene_Expression Altered Gene Expression Increased_H3K4me3->Gene_Expression Cellular_Phenotype Cellular Phenotype (e.g., Reduced Proliferation, Differentiation) Gene_Expression->Cellular_Phenotype

Caption: Mechanism of KDM5 inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Select Cell Line treatment Treat cells with this compound vs. Vehicle Control (DMSO) start->treatment harvest Harvest Cells / Extract Analytes (e.g., Histones, DNA, Lysate) treatment->harvest western Western Blot (Global H3K4me3) harvest->western Proteins chip ChIP-seq (Genome-wide H3K4me3) harvest->chip Chromatin mts Proliferation Assay (Cell Viability) harvest->mts Live Cells analysis Data Analysis and Interpretation western->analysis chip->analysis mts->analysis Logical_Relationship cluster_phenotypes Resulting Cellular Phenotypes KDM5_Inhibition KDM5 Inhibition by this compound H3K4_Increase Global Increase in H3K4me3 Levels KDM5_Inhibition->H3K4_Increase leads to Gene_Reprogram Transcriptional Reprogramming H3K4_Increase->Gene_Reprogram causes Proliferation Reduced Proliferation Gene_Reprogram->Proliferation results in Differentiation Induced Differentiation Gene_Reprogram->Differentiation results in CellCycle Cell Cycle Arrest Gene_Reprogram->CellCycle results in

References

KDM5-C70: A Pan-Inhibitor of KDM5 Histone Demethylases in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 (lysine-specific demethylase 5) family of histone demethylases. As an ethyl ester prodrug of the active compound KDM5-C49, this compound has emerged as a critical chemical probe for elucidating the biological functions of the KDM5 family and as a promising scaffold for the development of novel anticancer therapeutics. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to the KDM5 Family of Enzymes

The KDM5 family, also known as JARID1 (Jumonji AT-Rich Interactive Domain 1), comprises four members: KDM5A, KDM5B, KDM5C, and KDM5D.[1][2] These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that specifically remove methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[3] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription. By removing this mark, KDM5 enzymes act as transcriptional repressors.[4]

Dysregulation and overexpression of KDM5 enzymes have been implicated in various cancers, including breast, lung, and prostate cancer, where they contribute to tumor growth, survival, and drug resistance.[1][5][6] This has positioned the KDM5 family as an attractive target for therapeutic intervention.[1][5][6]

Discovery and Development of this compound

This compound was developed as a cell-permeable prodrug to overcome the limited cellular permeability of its active form, KDM5-C49, which possesses a highly polar carboxylate group.[7] this compound is the ethyl ester derivative of KDM5-C49.[8][9] Once inside the cell, this compound is hydrolyzed by intracellular esterases to release the active inhibitor, KDM5-C49.[10] This strategy allows for effective interrogation of KDM5 function in cellular and in vivo models.[7]

Mechanism of Action

This compound, through its active form KDM5-C49, acts as a pan-inhibitor of the KDM5 family.[8][9] By inhibiting the demethylase activity of KDM5 enzymes, this compound leads to a global increase in H3K4me3 levels.[7][8][10] This restoration of the H3K4me3 landscape can reactivate the expression of tumor suppressor genes and other genes involved in critical cellular processes, leading to anti-proliferative effects in cancer cells.[1][10]

Signaling Pathway of KDM5 Inhibition

KDM5_Inhibition_Pathway cluster_nucleus Cell Nucleus KDM5C70_ext This compound (Prodrug) Esterases Intracellular Esterases KDM5C70_ext->Esterases Hydrolysis KDM5C49 KDM5-C49 (Active Inhibitor) KDM5 KDM5 Enzyme (A, B, C, D) KDM5C49->KDM5 Inhibition H3K4me3 Histone H3 Lysine 4 (Tri-methylated) KDM5->H3K4me3 Demethylation Gene_Repression Transcriptional Repression KDM5->Gene_Repression Promotes H3K4me3->Gene_Repression Gene_Activation Transcriptional Activation H3K4me3->Gene_Activation Promotes Tumor_Suppressor Tumor Suppressor Genes Gene_Repression->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tumor_Suppressor->Cell_Cycle_Arrest Gene_Activation->Tumor_Suppressor Esterases->KDM5C49 KDM5_Inhibitor_Workflow Start Start: KDM5 Inhibitor (e.g., this compound) Biochemical_Assay Biochemical Assay (In vitro) Start->Biochemical_Assay Cellular_Assay Cellular Assays (In culture) Biochemical_Assay->Cellular_Assay Potent compounds Target_Engagement Target Engagement (Western Blot for H3K4me3) Cellular_Assay->Target_Engagement Phenotypic_Screen Phenotypic Screening (Proliferation, Viability) Cellular_Assay->Phenotypic_Screen Gene_Expression Gene Expression Analysis (RNA-seq, qPCR) Phenotypic_Screen->Gene_Expression Active compounds In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Gene_Expression->In_Vivo_Studies Confirmed MoA PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Toxicology Toxicology Assessment In_Vivo_Studies->Toxicology Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Toxicology->Lead_Optimization

References

Methodological & Application

KDM5-C70: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM5-C70 is a cell-permeable ethyl ester derivative of the potent pan-inhibitor of KDM5 histone demethylases, KDM5-C49.[1][2] The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical epigenetic regulators that specifically remove di- and tri-methyl marks from lysine 4 of histone H3 (H3K4me2/3).[3][4] Dysregulation of KDM5 activity is implicated in various cancers, making them attractive therapeutic targets.[3][5] this compound serves as a valuable tool for studying the biological roles of KDM5 enzymes and for assessing their therapeutic potential. By inhibiting KDM5, this compound leads to a global increase in H3K4me3 levels, which can alter gene expression and induce anti-proliferative effects in cancer cells.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Data Presentation

Recommended Working Concentrations and Treatment Durations

The optimal concentration and duration of this compound treatment are cell-line dependent. Below is a summary of conditions reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Cell LineConcentration RangeTreatment DurationAssayReference
MM.1S (Myeloma)1 nM - 10 µM (IC50 ~20 µM)7 daysCell Viability/Proliferation[1][6]
MM.1S (Myeloma)50 µM7 daysWestern Blot (pRb)[1][6]
SU-DHL-6 (Lymphoma)10 µM48, 72, 96 hoursWestern Blot (H3K4me3)[7]
MCF7 (Breast Cancer)5 µM3 daysGene Expression (RT-qPCR)[2]
MCF7 (Breast Cancer)1 µM3 - 6 daysWestern Blot & RT-qPCR[8]
MDA-MB-231 (Breast Cancer)5 µM3 daysWestern Blot (H3K4me3)[2]
iPSC-CMs0.1 - 10 µM2 weeksWestern Blot & RNA-seq[9]
Solubility and Storage
PropertySpecification
Solubility Soluble in DMSO.
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound using a colorimetric MTS assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000 - 10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 2X stock of this compound and serial dilutions in complete culture medium.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to achieve the desired final concentrations. Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration.

    • Incubate for the desired treatment duration (e.g., 72 hours to 7 days).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Western Blot for Histone Modifications (H3K4me3)

This protocol describes the detection of changes in global H3K4me3 levels following this compound treatment. For histone analysis, nuclear extracts are recommended for cleaner results.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Nuclear extraction buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease and phosphatase inhibitors)

  • RIPA buffer (for whole-cell lysates, if preferred)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15% for histones)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Extraction:

    • Culture and treat cells with this compound and a vehicle control as determined by preliminary experiments.

    • Wash cells with ice-cold PBS and harvest.

    • For nuclear extracts, follow a standard protocol for hypotonic lysis and nuclear pellet isolation. Resuspend the nuclear pellet in a high-salt extraction buffer.

    • Alternatively, for whole-cell lysates, lyse cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples for 5-10 minutes.

    • Load 15-30 µg of protein per lane on a high-percentage SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-H3K4me3 and anti-total H3) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol outlines the steps to measure changes in the expression of KDM5 target genes after this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • RT-qPCR instrument

  • Primers for target genes (e.g., STING, MT1F, MT1H, ESRRA) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment and RNA Extraction:

    • Culture and treat cells with this compound and a vehicle control.

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • RT-qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

Mandatory Visualization

KDM5_Inhibition_Signaling_Pathway KDM5_C70 This compound KDM5 KDM5A/B/C/D KDM5_C70->KDM5 Inhibition H3K4me3 H3K4me3 KDM5->H3K4me3 Demethylation pRb pRb Phosphorylation KDM5->pRb Regulation Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Activation Tumor_Suppressor Tumor Suppressor Genes (e.g., STING) Gene_Expression->Tumor_Suppressor Upregulation Oncogenes Oncogenes (e.g., MYC targets) Gene_Expression->Oncogenes Downregulation Proliferation Cell Proliferation & Viability Tumor_Suppressor->Proliferation Immune_Response Innate Immune Response Tumor_Suppressor->Immune_Response Oncogenes->Proliferation Cell_Cycle Cell Cycle Progression Cell_Cycle->Proliferation pRb->Cell_Cycle

Caption: Signaling pathway affected by this compound.

Experimental_Workflow_KDM5_C70 cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., MCF7, MM.1S) Treatment Treat cells with This compound & Vehicle Cell_Culture->Treatment KDM5_C70_Prep This compound Preparation (Stock in DMSO) KDM5_C70_Prep->Treatment Viability Cell Viability (MTS Assay) Treatment->Viability Western Western Blot (H3K4me3, pRb) Treatment->Western qPCR RT-qPCR (Target Genes) Treatment->qPCR

References

Optimal Concentration of KDM5-C70 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of KDM5-C70 for various in vitro studies. This compound is a potent and cell-permeable pan-inhibitor of the KDM5 family of histone demethylases, which are crucial regulators of chromatin structure and gene expression. Understanding the appropriate concentration is critical for achieving reliable and reproducible experimental outcomes in cancer research, stem cell biology, and other related fields.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type, assay type, and experimental duration. The following tables summarize key quantitative data from published studies to guide concentration selection.

Table 1: IC50 Values of this compound in Various Assays

Assay TypeCell Line/TargetIC50 ValueReference
Antiproliferative ActivityMCF7< 1 µM[1]
KDM5B Inhibition (in cell)U2OS< 1 µM[1]
KDM5C Inhibition (in cell)U2OS< 1 µM[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell LineConcentration RangeTreatment DurationKey ObservationsReference
Cell Proliferation/ViabilityMM.1S myeloma cells1 nM - 10 µM7 daysAntiproliferative effects at elevated concentrations (~20 µM for 50% reduction)[2]
NCI-H1876, NCI-H69 SCLC cellsNot specifiedNot specifiedInhibition of cellular proliferation
Target Engagement (H3K4me3 levels)iPSC-CMs0.1 µM - 10 µM2 weeksDose-dependent increase in H3K4me3; 0.5 µM sufficient to suppress KDM5 activity without non-specific effects[3]
GLC16, NCI-H1876, NCI-H69 SCLC cellsNot specified3 daysPromotes H3K4 trimethylation
MM.1S myeloma cells50 µM7 daysIncreased H3K4me3 levels around transcription start sites[2]
Cell Cycle AnalysisMM.1S myeloma cells50 µM7 daysDecreased phosphorylation of retinoblastoma protein (Rb)[2]
Astrocyte DifferentiationRat Neural Stem CellsNot specifiedNot specifiedInduces astrocytogenesis[4]

Experimental Protocols

Below are detailed protocols for key experiments involving this compound. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability/Proliferation Assay (MTT/MTS Assay)

This protocol outlines the steps to determine the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours, 7 days).

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C in a humidified incubator.

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Western Blot for H3K4me3 Levels

This protocol is for assessing the target engagement of this compound by measuring the levels of histone H3 trimethylated at lysine 4 (H3K4me3).

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound (e.g., 0.5 µM, 5 µM, 20 µM) for a specified duration (e.g., 48-72 hours). Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels upon this compound treatment.

Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the genome-wide or gene-specific changes in H3K4me3 occupancy following this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer, shear buffer, and dilution buffer

  • Sonicator

  • Anti-H3K4me3 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound as determined from previous experiments. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the sheared chromatin with the anti-H3K4me3 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Analysis: Analyze the enriched DNA by qPCR for specific gene targets or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Mandatory Visualizations

KDM5 Signaling Pathway and Downstream Effects

The following diagram illustrates the primary mechanism of KDM5 enzymes and the downstream consequences of their inhibition by this compound, particularly focusing on cell cycle regulation.

KDM5_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound KDM5 KDM5 Enzymes (KDM5A/B/C/D) H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5->H3K4me3 Demethylation Gene_Repression Repression of Target Genes (e.g., Tumor Suppressors) KDM5->Gene_Repression Leads to Increased_H3K4me3 Increased H3K4me3 H3K4me2_1 H3K4me2/me1 (Inactive/Poised Mark) H3K4me3->H3K4me2_1 Conversion KDM5_C70 This compound KDM5_C70->KDM5 Inhibits Gene_Activation Activation of Target Genes Increased_H3K4me3->Gene_Activation Leads to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest Can induce Differentiation Cellular Differentiation Gene_Activation->Differentiation Can promote Rb_dephosphorylation Rb Dephosphorylation Cell_Cycle_Arrest->Rb_dephosphorylation Associated with

Caption: KDM5 enzymes demethylate H3K4me3, leading to gene repression. This compound inhibits this process, causing an accumulation of H3K4me3, activation of target genes, and downstream effects like cell cycle arrest and differentiation.

Experimental Workflow for Determining Optimal this compound Concentration

This diagram outlines a logical workflow for researchers to determine the optimal concentration of this compound for their specific in vitro studies.

Experimental_Workflow start Start: Define Experimental Goals dose_response 1. Initial Dose-Response Curve (e.g., MTT/MTS Assay) Broad concentration range (nM to high µM) start->dose_response determine_ic50 2. Determine IC50 for Viability/Proliferation dose_response->determine_ic50 target_engagement 3. Assess Target Engagement (Western Blot for H3K4me3) Concentrations around IC50 (e.g., 0.5x, 1x, 2x IC50) determine_ic50->target_engagement confirm_phenotype 4. Confirm Phenotypic Effect (e.g., Cell Cycle Analysis, Differentiation Markers) Use effective concentration from target engagement target_engagement->confirm_phenotype downstream_analysis 5. Proceed with Downstream Assays (e.g., ChIP-seq, RNA-seq) Using the validated optimal concentration confirm_phenotype->downstream_analysis end End: Optimal Concentration Identified downstream_analysis->end

Caption: A stepwise workflow for identifying the optimal in vitro concentration of this compound, from initial dose-response to downstream functional assays.

References

Application Notes and Protocols: Preparation and Use of KDM5-C70 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of histone demethylases.[1][2][3] It functions as a pro-drug, an ethyl ester derivative of the active inhibitor KDM5-C49, which has limited cell permeability due to a highly polar carboxylate group.[1][4] Once inside the cell, this compound is hydrolyzed by cellular esterases into its active form. The KDM5 family of enzymes, also known as JARID1, are Fe(II) and 2-oxoglutarate-dependent dioxygenases that play a crucial role in epigenetic regulation by removing activating methyl marks (di- and tri-methylation) from lysine 4 on histone H3 (H3K4me2/3).[5][6][7] The removal of these marks leads to a more condensed chromatin state and transcriptional repression.[5]

By inhibiting the KDM5 family, this compound prevents the demethylation of H3K4, leading to a global increase in H3K4me3 levels, particularly around transcription start sites.[1][8][9] This mechanism allows for the targeted modulation of gene expression, making this compound a valuable tool for studying the roles of KDM5 in various biological processes and a potential therapeutic agent. Its applications include inducing antiproliferative effects in cancer cells, such as myeloma and breast cancer, and influencing stem cell fate determination.[1][8][10][11]

KDM5 Signaling and Inhibition by this compound

The KDM5 family of enzymes removes the H3K4me3 mark, an epigenetic modification associated with active gene transcription.[5] This demethylation leads to the repression of target genes. This compound inhibits the enzymatic activity of KDM5, thereby maintaining the H3K4me3 mark and promoting gene expression.

KDM5_Signaling_Pathway cluster_0 Epigenetic Regulation of Gene Expression cluster_1 KDM5-Mediated Repression H3K4me3 H3K4me3 (Active Mark) Active_Genes Gene Transcription H3K4me3->Active_Genes promotes KDM5 KDM5 Enzyme KDM5->H3K4me3 demethylates Repressed_Genes Gene Repression KDM5->Repressed_Genes leads to KDM5_C70 This compound (Inhibitor) KDM5_C70->KDM5 inhibits

Mechanism of this compound action on histone methylation.
Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 1596348-32-1[2][4][12]
Molecular Formula C₁₇H₂₈N₄O₃[2][3][4]
Molecular Weight 336.43 g/mol [2][3][4]
Synonyms KDOAM-21[2]
Solubility in DMSO Up to 250 mg/mL (743.1 mM)[2][3]
Appearance Solid Powder[4]

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is critical to use anhydrous or newly opened DMSO, as the compound's solubility can be significantly impacted by absorbed water.[1]

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO (Dimethyl Sulfoxide)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath or water bath set to 37°C (optional, to aid dissolution)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Calculation: Determine the mass of this compound powder and the volume of DMSO required to achieve the desired stock concentration. (Refer to the Stock Solution Preparation Table below).

  • Weighing: For larger quantities (≥10 mg), accurately weigh the required amount of this compound powder and place it in a sterile tube. For smaller, pre-weighed packages, it is recommended to dissolve the entire contents to avoid inaccuracies from weighing small amounts.[3]

  • Dissolution: Add the calculated volume of high-purity DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. A clear solution should be observed.

  • Aiding Dissolution (If Necessary): If precipitation or cloudiness occurs, sonicate the solution for 5-10 minutes or gently warm the tube in a 37°C water bath.[2] Vortex again to ensure homogeneity.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[1][2]

  • Labeling and Long-Term Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots under the following conditions:

    • -80°C for up to 6 months. [1][2]

    • -20°C for up to 1 month. [1][2]

Stock Solution Preparation Table

This table provides the required mass of this compound for preparing common stock solution concentrations in various volumes.

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.336 mg1.682 mg3.364 mg
5 mM 1.682 mg8.411 mg16.822 mg
10 mM 3.364 mg16.822 mg33.643 mg
50 mM 16.822 mg84.108 mg168.215 mg
100 mM 33.643 mg168.215 mg336.430 mg

Application Protocols and Experimental Workflow

This compound is utilized in a variety of cellular assays to investigate the functional consequences of KDM5 inhibition. A typical workflow involves treating cultured cells with the inhibitor, followed by downstream analysis to assess changes in histone methylation, gene expression, and cellular phenotype.

General Experimental Workflow

The following diagram illustrates a standard workflow for experiments involving this compound.

Experimental_Workflow cluster_analysis Downstream Analysis prep Prepare this compound Stock Solution (Protocol 1) treat Treat Cells with this compound (and Vehicle Control) prep->treat culture Seed and Culture Target Cells culture->treat incubate Incubate for Desired Time Period treat->incubate western Western Blot (Global H3K4me3) incubate->western chip ChIP-seq / ChIP-qPCR (Target Gene H3K4me3) incubate->chip viability Cell Viability / Proliferation Assay incubate->viability phenotype Phenotypic Assays (e.g., Colony Formation) incubate->phenotype

Standard workflow for in vitro studies using this compound.
Protocol 2: General In Vitro Cell Treatment

This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint through a dose-response and time-course study. Typical concentrations range from 1 µM to 50 µM.[1][3][4]

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Prepare a series of working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Return the cells to the incubator and culture for the predetermined time period (e.g., 24, 48, 72 hours, or up to 7 days for proliferation assays).[1][3]

  • Harvesting and Analysis: After incubation, harvest the cells for downstream analysis as outlined in the experimental workflow (e.g., cell lysis for Western blotting, fixation for ChIP).

Protocol 3: Western Blot Analysis of Global H3K4me3 Levels

A key validation experiment is to confirm that this compound treatment increases global levels of H3K4me3.[8]

Procedure:

  • Cell Lysis: After treatment (Protocol 2), wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Histone Extraction (Optional but Recommended): For cleaner results, perform an acid extraction to isolate the histone-enriched protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., anti-Total Histone H3) to normalize the data.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative change in H3K4me3 levels compared to the vehicle control.

References

Application Notes and Protocols: Detection of H3K4me3 Modification Following KDM5-C70 Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect changes in the trimethylation of Histone H3 at lysine 4 (H3K4me3) following treatment with the KDM5 inhibitor, KDM5-C70.

Introduction to KDM5 and H3K4me3

The Lysine-specific demethylase 5 (KDM5) family of enzymes are histone demethylases that specifically remove methyl groups from H3K4, playing a crucial role in transcriptional regulation. The trimethylation of H3K4 (H3K4me3) is a key epigenetic mark predominantly found at the transcription start sites of active genes and is associated with transcriptional activation. The KDM5 family, by removing these methyl groups, generally acts as transcriptional repressors.

This compound is a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] By inhibiting the demethylase activity of KDM5 enzymes, this compound treatment leads to a global increase in H3K4me3 levels.[1][3][4] This makes it a valuable tool for studying the role of KDM5 and H3K4me3 in various biological processes, including cancer cell proliferation and stem cell differentiation.[1][5]

Signaling Pathway of KDM5 and H3K4me3 Regulation

KDM5_pathway cluster_0 Nucleus KDM5 KDM5 H3K4me2 H3K4me2/me1 KDM5->H3K4me2 Demethylation H3K4me3 H3K4me3 H3K4me3->KDM5 Active_Gene Active Gene Transcription H3K4me3->Active_Gene Promotes KDM5C70 This compound KDM5C70->KDM5 Inhibits

Caption: KDM5 demethylates H3K4me3, leading to transcriptional repression. This compound inhibits KDM5, increasing H3K4me3 levels.

Experimental Protocols

This section provides a comprehensive protocol for a Western blot analysis of H3K4me3 levels in cells treated with this compound.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[3]

  • Treatment: The day after seeding, treat the cells with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel. The final concentration of the vehicle should be consistent across all conditions and typically should not exceed 0.1%.

  • Incubation: Incubate the cells for the desired period. Treatment durations can range from 24 hours to several days, depending on the cell type and experimental goals.[1][3]

II. Histone Extraction

This protocol is adapted from established acid extraction methods for histones.[6][7]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors) and incubating on ice for 10 minutes with gentle rocking.[7]

  • Nuclei Isolation:

    • Centrifuge the lysate at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.[6][7]

    • Discard the supernatant and wash the nuclear pellet with TEB, followed by another centrifugation step.[6][7]

  • Acid Extraction:

    • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight at 4°C with rotation to extract the histones.[6][7][8]

  • Histone Precipitation and Quantification:

    • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the debris.[6][7]

    • Transfer the supernatant containing the histones to a new tube.

    • Neutralize the acid extract with 2 M NaOH.[6]

    • Determine the protein concentration using a Bradford or BCA protein assay.

III. Western Blot for H3K4me3
  • Sample Preparation:

    • For each sample, mix 10-20 µg of histone extract with 4X SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the samples onto a 15% SDS-polyacrylamide gel.[9]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.[9]

    • A primary antibody for a loading control, such as total Histone H3, should also be used on a separate blot or after stripping the H3K4me3 antibody.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the manufacturer's recommended dilution for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the image using a chemiluminescence imaging system.

  • Quantification:

    • Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the loading control (total Histone H3).

Experimental Workflow

experimental_workflow A Cell Culture & this compound Treatment B Histone Extraction (Acid Extraction) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE (15% Gel) C->D E Western Blot Transfer (PVDF/Nitrocellulose) D->E F Blocking (5% Milk/BSA in TBST) E->F G Primary Antibody Incubation (Anti-H3K4me3 & Anti-H3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) & Imaging H->I J Data Analysis & Quantification I->J

Caption: Workflow for Western blot analysis of H3K4me3 after this compound treatment.

Data Presentation

The following tables summarize the expected outcomes and provide a template for presenting quantitative data from the Western blot analysis.

Table 1: Recommended Reagents and Conditions for H3K4me3 Western Blot

ParameterRecommendation
Cell Type Varies by experiment (e.g., MM.1S myeloma cells, iPSC-CMs)[1][3]
This compound Concentration 0.5 µM - 50 µM[1][3]
Treatment Duration 24 hours - 7 days[1][3]
Histone Extraction Method Acid Extraction[6][7]
Gel Percentage 15% SDS-PAGE[9]
Membrane Type PVDF or Nitrocellulose
Blocking Buffer 5% non-fat dry milk or BSA in TBST[10]
Primary Antibody Anti-H3K4me3 (e.g., Rabbit polyclonal)[9][11][12]
Primary Antibody Dilution 1:500 - 1:3000[9]
Loading Control Anti-Histone H3
Secondary Antibody HRP-conjugated anti-rabbit IgG
Detection Method ECL

Table 2: Example Quantitative Data of this compound Treatment on H3K4me3 Levels

Cell LineThis compound Concentration (µM)Treatment DurationFold Increase in H3K4me3 (normalized to control)Reference
iPSC-CMs0.515 days9.9 ± 1.6[3]
iPSC-CMs2.015 days11.93 ± 1.6[3]
MM.1S myeloma cells507 daysIncreased[1]
MCF7 breast cancer cellsNot specifiedNot specifiedSignificantly increased[4]
MDA-MB-231 breast cancer cellsNot specifiedNot specifiedSignificantly increased[4]

References

Application Notes and Protocols for KDM5-C70 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, administration, and biological effects of KDM5-C70, a cell-permeable, pan-inhibitor of KDM5 histone demethylases, for use in in vivo mouse studies. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various disease models.

Introduction

This compound is an ethyl ester prodrug of KDM5-C49, a potent and selective inhibitor of the KDM5 family of histone demethylases (JARID1A-D).[1][2] The KDM5 enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[3] By inhibiting KDM5, this compound leads to a global increase in H3K4 trimethylation (H3K4me3), thereby altering gene expression.[1][2] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3] this compound, due to its cell permeability, is suitable for in vivo investigations.[1][2]

Data Presentation

While specific in vivo efficacy, pharmacokinetic, and toxicity data for this compound in mouse models is limited in publicly available literature, data from studies using closely related KDM5 inhibitors and in vitro studies with this compound provide valuable insights.

Table 1: Summary of In Vivo Data for a Structurally Related KDM5 Inhibitor (KDM5-inh1)

ParameterValueMouse ModelCell LineAdministrationEfficacyReference
Dosage50 mg/kgNOD/SCIDSU-DHL-6 (Lymphoma)Oral, daily (7 days on/7 days off)65% tumor growth inhibition after 7 days[4]
ToxicityWell tolerated, <20% weight lossNOD/SCIDSU-DHL-6 (Lymphoma)Oral, daily (7 days on/7 days off)No other signs of toxicity observed[4]

Table 2: Summary of In Vitro Data for this compound

ParameterValueCell Line(s)EffectReference
Antiproliferative Effect~20 µM (estimated 50% reduction)MM.1S myeloma cellsReduced cell viability/proliferation[2][5]
Cell Cycle Impairment50 µMMM.1S myeloma cellsReduced phosphorylation of retinoblastoma protein (Rb)[2][5]
Histone Modification1 µM - 10 µMMCF7 (breast cancer), variousIncreased global H3K4me3 levels[1]

Experimental Protocols

Formulation of this compound for In Vivo Administration

A commonly used vehicle for the formulation of hydrophobic compounds like this compound for in vivo studies in mice is a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Protocol:

  • Prepare the vehicle solution by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • To prepare the this compound dosing solution, first dissolve the required amount of this compound powder in DMSO to create a stock solution.

  • Sequentially add the PEG300, Tween-80, and finally the saline to the DMSO stock solution while vortexing to ensure complete dissolution.

  • The final solution should be clear and administered to the animals shortly after preparation.

Note: For nude mice or other strains with reduced tolerance, the DMSO concentration should be kept below 2%.

Administration in Mouse Xenograft Model

The following protocol is a general guideline for administering this compound to mice bearing subcutaneous xenograft tumors. The specific dosage and administration schedule should be optimized for the particular mouse model and experimental goals.

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are typically used for xenograft studies.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly using calipers.

  • Animal Grouping: Randomize mice into treatment and control groups.

  • Drug Administration:

    • Route: Intraperitoneal (IP) injection is a common route for this type of formulation. Oral gavage may also be considered, though formulation adjustments might be necessary.

    • Dosage: Based on related compounds, a starting dose in the range of 15-50 mg/kg could be explored.[4]

    • Frequency: Twice daily (BID) administration is often used for compounds with moderate half-lives.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Toxicity Monitoring:

    • Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • At the end of the study, major organs can be collected for histopathological analysis.

Visualizations

Signaling Pathways and Experimental Workflow

KDM5_Inhibition_Pathway cluster_downstream Downstream Cellular Effects KDM5_C70 This compound (Prodrug) KDM5_C49 KDM5-C49 (Active Inhibitor) KDM5_C70->KDM5_C49 Cellular Esterases KDM5 KDM5 Enzymes (JARID1A-D) KDM5_C49->KDM5 Inhibition H3K4me3 H3K4me3 (Histone Mark for Active Transcription) KDM5->H3K4me3 Demethylation Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression TGFb TGFβ Signaling ↑ Gene_Expression->TGFb JAK_STAT3 JAK-STAT3 Signaling ↑ Gene_Expression->JAK_STAT3 FAO_OXPHOS Fatty Acid Oxidation & Oxidative Phosphorylation Genes ↑ Gene_Expression->FAO_OXPHOS Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Experimental_Workflow Start Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Grouping Randomization into Groups (Treatment vs. Control) Tumor_Growth->Grouping Treatment This compound Administration (e.g., IP, BID) Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Discussion

This compound represents a valuable tool for investigating the biological roles of the KDM5 family of histone demethylases in in vivo models. Its cell-permeable nature allows for systemic administration and the study of its effects on tumor growth and other disease processes. The primary mechanism of action is the inhibition of KDM5 enzymes, leading to increased H3K4me3 levels and subsequent changes in gene expression.[1][2]

The downstream effects of KDM5 inhibition appear to be context-dependent. In cancer models, this can lead to cell cycle arrest and apoptosis.[2][5] Studies have also pointed to the upregulation of the TGFβ signaling pathway and activation of JAK-STAT3 signaling.[1][3][6] Furthermore, KDM5 inhibition has been shown to influence metabolic pathways, including fatty acid oxidation and oxidative phosphorylation.[7]

When designing in vivo studies with this compound, it is crucial to carefully consider the formulation, administration route, and dosing schedule. The provided formulation protocol offers a starting point, but optimization may be necessary depending on the specific experimental conditions. Due to the limited publicly available data on the in vivo efficacy and pharmacokinetics of this compound, pilot studies are recommended to determine the optimal dose and to assess for any potential toxicity. Monitoring animal health and body weight throughout the study is essential.

References

Application Notes and Protocols: Immunofluorescence Staining for H3K4me3 with KDM5-C70

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H3 lysine 4 trimethylation (H3K4me3) is a critical epigenetic mark predominantly associated with active gene promoters and transcriptional activation. The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The KDM5 family of histone demethylases specifically removes methyl groups from H3K4, playing a crucial role in gene expression regulation, development, and cancer.[1][2][3] KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases.[4][5][6] By inhibiting KDM5, this compound leads to a global increase in H3K4me3 levels, making it a valuable tool for studying the functional role of this histone modification and for potential therapeutic applications.[4][7]

These application notes provide a detailed protocol for immunofluorescence (IF) staining of H3K4me3 in cultured cells treated with this compound. The protocol is designed to enable researchers to visualize and quantify the increase in H3K4me3 levels upon KDM5 inhibition.

Key Applications

  • Target Engagement and Pharmacodynamic Biomarker: Visualizing and quantifying the increase in nuclear H3K4me3 staining in response to this compound treatment can serve as a direct measure of target engagement and a pharmacodynamic biomarker in preclinical studies.

  • Mechanism of Action Studies: Elucidating the cellular and molecular consequences of KDM5 inhibition and the subsequent increase in H3K4me3.

  • Drug Discovery and Development: Screening and characterizing the efficacy of novel KDM5 inhibitors.

  • Basic Research: Investigating the role of H3K4me3 in various biological processes, including gene regulation, cell differentiation, and disease pathogenesis.[1][8]

Data Presentation

Quantitative Analysis of H3K4me3 Levels upon this compound Treatment

The following table summarizes the dose-dependent effect of this compound on H3K4me3 levels in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) after a 2-week treatment period, as determined by immunoblotting.

This compound Concentration (µM)Fold Increase in H3K4me3 (vs. DMSO control)
0.1Not specified
0.59.9 ± 1.6
2Not specified
1011.93 ± 1.6

Data adapted from a study on iPSC-CMs.[7] The optimal concentration of this compound may vary depending on the cell type and experimental conditions.

Signaling and Experimental Workflow Diagrams

KDM5_Signaling_Pathway KDM5 Signaling Pathway cluster_nucleus Nucleus KDM5 KDM5 Demethylase H3K4me3 H3K4me3 (Active Promoter Mark) KDM5->H3K4me3 Demethylation Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes KDM5_C70 This compound (Inhibitor) KDM5_C70->KDM5 Inhibition

Caption: KDM5 demethylase removes the H3K4me3 mark, leading to transcriptional repression. This compound inhibits KDM5, increasing H3K4me3 and promoting gene expression.

IF_Workflow Immunofluorescence Workflow for H3K4me3 cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis Cell_Culture 1. Seed cells on coverslips KDM5_C70_Treatment 2. Treat with this compound Cell_Culture->KDM5_C70_Treatment Fixation 3. Fixation (e.g., 4% PFA) KDM5_C70_Treatment->Fixation Permeabilization 4. Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-H3K4me3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain 8. Counterstain (DAPI) Secondary_Ab->Counterstain Mounting 9. Mount Coverslips Counterstain->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging Quantification 11. Image Analysis & Quantification Imaging->Quantification

Caption: A stepwise workflow for immunofluorescence staining of H3K4me3 following this compound treatment of cultured cells.

Experimental Protocols

Materials and Reagents
  • Cell Culture: Adherent cell line of interest (e.g., HeLa, MCF7, U2OS)

  • Coverslips: Sterile glass coverslips (e.g., 12 mm or 18 mm diameter)

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS

  • Primary Antibody: Rabbit anti-H3K4me3 antibody (use a well-validated antibody for IF)

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS)

  • Mounting Medium: Anti-fade mounting medium

  • Microscope: Fluorescence or confocal microscope with appropriate filters

Protocol for Immunofluorescence Staining of H3K4me3

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

1. Cell Seeding and Treatment:

  • Sterilize glass coverslips and place one in each well of a 24-well plate.

  • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium from the stock solution. A dose-response experiment is recommended (e.g., 0.1 µM, 0.5 µM, 2 µM, 10 µM). Include a DMSO vehicle control.

  • Replace the medium in the wells with the medium containing this compound or DMSO.

  • Incubate for the desired treatment duration (e.g., 24-72 hours).

2. Fixation:

  • Carefully aspirate the culture medium.

  • Gently wash the cells twice with 1 mL of PBS.

  • Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

3. Permeabilization:

  • Add 500 µL of Permeabilization Buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

4. Blocking:

  • Add 500 µL of Blocking Buffer to each well.

  • Incubate for 1 hour at room temperature to block non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary anti-H3K4me3 antibody in Blocking Buffer to the manufacturer's recommended concentration (typically 1:200 to 1:1000).

  • Aspirate the Blocking Buffer and add 200-300 µL of the diluted primary antibody solution to each coverslip.

  • Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • The next day, wash the coverslips three times with PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions (typically 1:500 to 1:2000).

  • Add 200-300 µL of the diluted secondary antibody solution to each coverslip.

  • Incubate for 1 hour at room temperature, protected from light.

7. Counterstaining and Mounting:

  • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Wash the coverslips one final time with PBS for 5 minutes.

  • Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of anti-fade mounting medium.

  • Seal the edges of the coverslips with clear nail polish and allow to dry.

Image Acquisition and Quantification
  • Image Acquisition:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Use appropriate filter sets for DAPI (blue) and the fluorophore of the secondary antibody (e.g., green for Alexa Fluor 488).

    • For quantitative analysis, it is crucial to maintain identical imaging settings (e.g., laser power, exposure time, gain) for all samples within an experiment, including the control and treated groups.

    • Acquire images from multiple random fields of view for each condition to ensure representative data.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of H3K4me3 staining within the nucleus.

    • The DAPI signal can be used to create a nuclear mask to define the region of interest (ROI).

    • Measure the mean fluorescence intensity of the H3K4me3 signal within each nucleus.

    • Calculate the average nuclear fluorescence intensity across many cells for each experimental condition.

    • Normalize the H3K4me3 intensity of the treated samples to the vehicle control to determine the fold change.

Troubleshooting

Problem Possible Cause Solution
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highTitrate the primary and secondary antibodies to determine the optimal concentration.
Inadequate washingIncrease the number and duration of wash steps.
Weak or No Signal Inefficient permeabilizationIncrease Triton X-100 concentration or incubation time.
Primary antibody not effectiveUse a different, validated anti-H3K4me3 antibody.
This compound treatment ineffectiveConfirm the activity of the compound; increase concentration or treatment duration.
Photobleaching Excessive exposure to lightMinimize light exposure during staining and imaging; use an anti-fade mounting medium.

Conclusion

This document provides a comprehensive guide for the immunofluorescence staining of H3K4me3 following treatment with the KDM5 inhibitor this compound. By following the detailed protocols and utilizing the provided diagrams and data tables, researchers can effectively visualize and quantify changes in this key epigenetic mark. This methodology is a powerful tool for advancing our understanding of KDM5 biology and for the development of novel epigenetic-based therapies.

References

KDM5-C70 in Breast Cancer Cell Lines: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The small molecule KDM5-C70 is a cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases, which are epigenetic regulators often implicated in cancer progression and therapeutic resistance. In the context of breast cancer, this compound has emerged as a promising investigational agent, demonstrating significant anti-proliferative effects and the ability to modulate key signaling pathways. These application notes provide a summary of the key findings and potential therapeutic applications of this compound in breast cancer cell lines.

Mechanism of Action: this compound functions by inhibiting the demethylase activity of KDM5 enzymes, leading to a global increase in the histone H3 lysine 4 trimethylation (H3K4me3) mark. This epigenetic modification is associated with active gene transcription. By altering the landscape of H3K4me3, this compound can reprogram the transcriptome of breast cancer cells, influencing various cellular processes.

Key Applications in Breast Cancer Cell Lines:

  • Inhibition of Cell Proliferation: this compound has been shown to inhibit the growth of various breast cancer cell lines, with a pronounced effect on luminal and HER2+ subtypes. This anti-proliferative activity makes it a candidate for further investigation as a standalone or combination therapy.

  • Sensitization to Endocrine Therapy: In estrogen receptor-positive (ER+) breast cancer cells, inhibition of KDM5 by this compound enhances sensitivity to endocrine therapies such as fulvestrant. This suggests a potential strategy to overcome endocrine resistance, a major clinical challenge.

  • Modulation of Signaling Pathways: this compound treatment impacts several critical signaling pathways in breast cancer cells:

    • TGFβ Signaling: Gene expression analyses have revealed an enrichment of upregulated genes in the Transforming Growth Factor-beta (TGFβ) signaling pathway in MCF7 cells following this compound treatment[1][2].

    • cGAS-STING Pathway: this compound upregulates the expression of STING (Stimulator of Interferon Genes), a key component of the cGAS-STING innate immunity pathway. This effect has been observed at both the mRNA and protein levels in cell lines such as MCF7, SKBR3, and BT474[3][4].

    • ESR1/AP1 Signaling: Inhibition of KDM5 has been linked to the modulation of Estrogen Receptor 1 (ESR1) and Activator Protein 1 (AP1) signaling, which may contribute to its effects on endocrine sensitivity[5].

  • Reduction of Transcriptomic Heterogeneity: KDM5 inhibition has been demonstrated to decrease cell-to-cell transcriptomic heterogeneity in luminal ER+ breast cancer cells. This reduction in cellular diversity is hypothesized to contribute to overcoming therapeutic resistance[2]. The Gini coefficient is a metric used to quantify this heterogeneity from single-cell RNA sequencing (scRNA-seq) data.

Data Presentation

Table 1: Anti-proliferative Effects of this compound on Breast Cancer Cell Lines
Cell LineSubtypeAssayConcentrationEffectReference
MCF7Luminal A (ER+, PR+, HER2-)Viability Assay1 µMSignificant growth inhibition[2]
SKBR3HER2+Viability Assay1 µMInhibition of proliferation[6]
BT474Luminal B (ER+, PR+, HER2+)Viability Assay1 µMInhibition of proliferation[6]
FULVR (Fulvestrant-Resistant MCF7)Luminal A (ER+, PR+, HER2-)Viability AssayNot specifiedIncreased sensitivity to fulvestrant[2]
TAMR (Tamoxifen-Resistant MCF7)Luminal A (ER+, PR+, HER2-)Viability AssayNot specifiedIncreased sensitivity to endocrine therapy[2]
Table 2: Effect of this compound on STING Expression in Breast Cancer Cell Lines
Cell LineTreatmentChange in STING mRNAChange in STING ProteinReference
MCF71 µM this compound (3 days)Significant increaseSignificant increase[7][4]
SKBR31 µM this compound (3 days)Significant increaseSignificant increase[7][4]
BT4741 µM this compound (3 days)Significant increaseSignificant increase[7][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF7, SKBR3, BT474)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be kept below 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for STING Protein Expression

This protocol describes the detection of STING protein levels in breast cancer cells following treatment with this compound.

Materials:

  • Breast cancer cells treated with this compound or vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against STING (e.g., Cell Signaling Technology, #13647)

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against STING (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP-seq) for H3K4me3

This protocol outlines the procedure for performing ChIP-seq to analyze H3K4me3 marks at specific genomic loci (e.g., the STING promoter) after this compound treatment.

Materials:

  • Breast cancer cells treated with this compound or vehicle control

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffers

  • Sonicator

  • Antibody against H3K4me3 (e.g., Abcam, ab8580)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Library preparation kit for next-generation sequencing

Protocol:

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K4me3 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K4me3.

Mandatory Visualization

KDM5_C70_Mechanism cluster_nucleus Nucleus KDM5 KDM5 H3K4me3 H3K4me3 KDM5->H3K4me3 Demethylation Repressed_Genes Repressed Gene Transcription KDM5->Repressed_Genes Leads to Active_Genes Active Gene Transcription H3K4me3->Active_Genes Promotes KDM5_C70 This compound KDM5_C70->KDM5 Inhibits caption Mechanism of this compound Action.

Mechanism of this compound Action.

Experimental_Workflow cluster_assays Downstream Assays start Breast Cancer Cell Lines treatment Treatment with This compound or Vehicle start->treatment viability Cell Viability (MTT Assay) treatment->viability western Protein Expression (Western Blot) treatment->western chip Histone Modification (ChIP-seq) treatment->chip rnaseq Gene Expression (RNA-seq) treatment->rnaseq caption General Experimental Workflow.

General Experimental Workflow.

cGAS_STING_Pathway cluster_pathway cGAS-STING Pathway KDM5 KDM5 STING_Gene STING Gene KDM5->STING_Gene Represses KDM5_C70 This compound KDM5_C70->KDM5 Inhibits STING_Protein STING Protein STING_Gene->STING_Protein Transcription & Translation TBK1 TBK1 STING_Protein->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Interferon Type I Interferons IRF3->Interferon Induces Transcription caption This compound and the cGAS-STING Pathway.

This compound and the cGAS-STING Pathway.

TGFb_Signaling cluster_pathway TGFβ Signaling Pathway KDM5 KDM5 TGFb_Genes TGFβ Pathway Target Genes KDM5->TGFb_Genes Regulates KDM5_C70 This compound KDM5_C70->KDM5 Inhibits Gene_Expression Altered Gene Expression TGFb_Genes->Gene_Expression Leads to caption This compound and TGFβ Signaling.

This compound and TGFβ Signaling.

References

Troubleshooting & Optimization

improving KDM5-C70 cellular permeability and uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KDM5-C70. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guidance and frequently asked questions related to improving the cellular permeability and uptake of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enter cells?

This compound is a cell-permeable, ethyl ester derivative of the potent pan-KDM5 histone demethylase inhibitor, KDM5-C49.[1][2] It is designed as a prodrug, meaning it is chemically modified to enhance its ability to cross cell membranes. Once inside the cell, endogenous esterases are thought to hydrolyze the ethyl ester group, converting this compound into its active form, KDM5-C49.[1] The active compound then inhibits the KDM5 family of enzymes, leading to an increase in global H3K4me3 levels.[2][3]

Q2: I am not observing the expected increase in H3K4me3 levels after treating my cells with this compound. What could be the issue?

Several factors could contribute to a lack of a significant increase in H3K4me3 levels:

  • Suboptimal Compound Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Insufficient Incubation Time: The time required to observe changes in histone methylation can vary. Consider extending the incubation period. For example, some studies have shown anti-proliferative effects and changes in protein phosphorylation after 7 days of treatment.[2][4]

  • Poor Cellular Permeability: Despite being designed as cell-permeable, some studies suggest that compounds like this compound may have poor cellular permeability, leading to modest cellular effects.[5] See the "Troubleshooting Guide" for strategies to address this.

  • Cell Line Specific Effects: The sensitivity to this compound can be cell line-dependent and may not always correlate with the level of H3K4me3 accumulation.[1]

  • Compound Stability: Ensure proper storage of your this compound stock solution to maintain its activity. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Q3: Are there known off-target effects of this compound?

This compound is described as a pan-KDM5 inhibitor, meaning it targets multiple members of the KDM5 family (KDM5A, KDM5B, KDM5C, KDM5D).[1][6] While its active form, KDM5-C49, has shown high selectivity for the KDM5 family over other histone demethylase families like KDM4 and KDM6, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[1] To control for off-target effects, it is advisable to use the lowest effective concentration and consider including a structurally related but inactive control compound in your experiments if available.

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[4] For in vivo experiments, specific formulations involving co-solvents like PEG300, Tween-80, and saline are recommended to improve solubility and bioavailability.[2]

Troubleshooting Guide

Issue 1: Low Cellular Potency or Inconsistent Results

Possible Cause: Poor cellular permeability or inefficient conversion to the active form, KDM5-C49.

Troubleshooting Steps:

  • Optimize Solubilization:

    • For in vitro experiments, ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

    • If you observe precipitation of the compound upon dilution in aqueous media, sonication or gentle warming may aid dissolution.[2]

  • Enhance Uptake with Formulation Strategies:

    • For in vivo studies or challenging in vitro models, consider using formulation strategies known to improve the bioavailability of poorly permeable compounds. These can include lipid-based delivery systems or the use of cyclodextrins.[2][7][8]

  • Co-treatment with Permeation Enhancers:

    • In some experimental setups, transient permeabilization of the cell membrane using gentle, reversible methods could be explored, though this requires careful optimization to avoid cytotoxicity.

  • Consider Alternative Analogs:

    • Research has led to the development of other KDM5 inhibitors with potentially improved cellular permeability, such as JQKD82, a phenol ester derivative of KDM5-C49.[5]

Issue 2: High Variability Between Experiments

Possible Cause: Inconsistent compound preparation, cell handling, or assay conditions.

Troubleshooting Steps:

  • Standardize Compound Preparation:

    • Always prepare fresh working solutions from a validated stock solution.

    • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

  • Ensure Consistent Cell Culture Conditions:

    • Use cells at a consistent passage number and confluency, as these factors can influence drug response.

  • Control for Assay-Specific Variables:

    • For target engagement assays like CETSA, precise temperature control is critical.

    • In reporter assays like NanoBRET, ensure consistent expression levels of the fusion proteins.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active form, KDM5-C49, to facilitate experimental design and data comparison.

Table 1: In Vitro Inhibitory Activity of KDM5-C49 (Active form of this compound)

TargetAssay TypeIC50 (nM)Reference
KDM5ABiochemical~25[1]
KDM5BBiochemical~30[1]
KDM5CBiochemical~59[1]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameterValueReference
MM.1SProliferationEstimated 50% reduction~20 µM[2]
MCF7Colony Formation% Inhibition (at 5 µM)85%[1]
BT474Colony Formation% Inhibition (at 5 µM)97%[1]
ZR-75-1Colony Formation% Inhibition (at 5 µM)70%[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure for assessing the binding of this compound to its target proteins (KDM5 family members) in intact cells.

Principle: Ligand binding can stabilize a target protein against thermal denaturation. CETSA measures the amount of soluble target protein remaining after heat treatment at various temperatures in the presence and absence of the ligand.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time to allow for compound uptake and target engagement.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Collect the supernatant containing the soluble proteins.

  • Detection of Soluble Target Protein:

    • Analyze the amount of soluble KDM5 protein in the supernatant using a detection method such as Western blotting or an immunoassay (e.g., ELISA).

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This protocol provides a general framework for measuring the engagement of this compound with a KDM5 target protein in live cells.

Principle: The NanoBRET™ assay is based on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged KDM5 protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that competes with the tracer for binding to the target will disrupt BRET.

Methodology:

  • Cell Preparation and Transfection:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding the NanoLuc®-KDM5 fusion protein and a suitable control.

    • Plate the transfected cells in a white, opaque-bottom 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the cells.

    • Add the fluorescent tracer at its predetermined optimal concentration.

    • Incubate the plate to allow the system to reach equilibrium.

  • Luminescence and Fluorescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the donor emission (luminescence at ~460 nm) and the acceptor emission (fluorescence at ~618 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A decrease in the NanoBRET™ ratio with increasing concentrations of this compound indicates target engagement.

Visualizations

KDM5_C70_Mechanism_of_Action cluster_cell Inside the Cell KDM5_C70 This compound (Prodrug) Cell_Membrane Cell Membrane KDM5_C70->Cell_Membrane Passive Diffusion Esterases Intracellular Esterases KDM5_C49 KDM5-C49 (Active) KDM5_Enzyme KDM5 Enzyme KDM5_C49->KDM5_Enzyme Inhibition Esterases->KDM5_C49 Hydrolysis Demethylation Demethylation H3K4me3 H3K4me3 H3K4me2_1 H3K4me2/1

Caption: Mechanism of action of this compound.

CETSA_Workflow A 1. Cell Treatment (Vehicle vs. This compound) B 2. Harvest Cells A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Aggregated) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Analyze Soluble KDM5 (e.g., Western Blot) F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

NanoBRET_Workflow A 1. Transfect Cells with NanoLuc-KDM5 Construct B 2. Add this compound (Test Compound) A->B C 3. Add Fluorescent Tracer B->C D 4. Incubate C->D E 5. Add Nano-Glo® Substrate D->E F 6. Measure Donor (460nm) & Acceptor (618nm) Signals E->F G 7. Calculate BRET Ratio (Target Engagement) F->G

Caption: NanoBRET™ Target Engagement workflow.

References

Technical Support Center: KDM5-C70 and H3K4me3 Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the epigenetic modulator KDM5-C70. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you interpret variable Histone H3 Lysine 4 trimethylation (H3K4me3) levels in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding H3K4me3, the KDM5 family of enzymes, and the inhibitor this compound.

Q1: What is H3K4me3 and what is its primary role?

A1: H3K4me3 is an epigenetic mark on Histone H3, one of the proteins that package DNA into chromatin.[1] It involves the addition of three methyl groups to the fourth lysine residue of the histone H3 protein.[1][2] This modification is highly enriched at the transcription start sites (TSS) of active genes and is strongly correlated with transcriptional activation.[1][3] It helps recruit other proteins, such as histone acetylases and nucleosome remodeling enzymes, to make DNA more accessible for transcription.[1] While traditionally viewed as a marker for active promoters, some studies suggest its deposition can be a consequence of transcription, rather than a direct cause.[4]

Q2: What is the function of the KDM5 family of enzymes?

A2: The KDM5 family (comprising KDM5A, KDM5B, KDM5C, and KDM5D) are histone demethylases.[5][6] Their primary function is to remove methyl groups from H3K4, specifically converting trimethylated H3K4 (H3K4me3) and dimethylated H3K4 (H3K4me2) to less methylated states.[6][7][8] By removing this activating mark, KDM5 enzymes generally act as transcriptional repressors.[7] Misregulation of KDM5 enzymes is implicated in various diseases, including cancer, where they can contribute to tumor cell proliferation and drug resistance.[8]

Q3: How does the inhibitor this compound work?

A3: this compound is a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases.[9][10] It functions by blocking the catalytic activity of KDM5 enzymes.[7] The mechanism of action for KDM5 inhibitors like this compound typically involves chelating the iron ion (Fe(II)) in the enzyme's active site, which is essential for its demethylase activity.[6][7] By shutting down the enzyme's function, this compound prevents the removal of H3K4me3, leading to the preservation of this active chromatin mark.[7] this compound is an ethyl ester prodrug, meaning it is converted into its active form, KDM5-C49, inside the cell.[11]

Q4: What is the expected outcome of treating cells with this compound on global H3K4me3 levels?

A4: The expected and widely reported outcome of effective this compound treatment is a global increase or elevation of H3K4me3 levels.[9][10][12] Since this compound inhibits the enzymes responsible for removing H3K4me3, this histone mark should accumulate throughout the genome. This can be observed by techniques such as Western blotting for global changes and Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) for genome-wide and locus-specific changes.[9][11]

Section 2: Troubleshooting Variable H3K4me3 Levels

Experiencing inconsistent H3K4me3 levels after this compound treatment is a common challenge. This guide provides a structured approach to identifying and resolving potential issues.

Scenario 1: No Change or a Decrease in Global H3K4me3 (Western Blot)

If you do not observe the expected increase in global H3K4me3 levels via Western blot, consider the following technical and biological factors.

ObservationPossible CauseRecommended Solution
No change in H3K4me3 Ineffective Inhibitor: this compound may have degraded or was used at a suboptimal concentration. The compound has modest cellular effects due to permeability issues in some cell lines.[13]- Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[12]- Aliquot and store at -80°C to avoid freeze-thaw cycles.[9][10]- Perform a dose-response experiment (e.g., 1 µM to 20 µM) to find the optimal concentration for your cell line.[9]- Increase treatment duration (e.g., up to 7 days).[9][12]
Band intensity is weak or absent for all samples Poor Antibody Performance: The primary or secondary antibody may be ineffective.- Use a ChIP-validated antibody specific for H3K4me3.- Optimize antibody dilutions.- Ensure the secondary antibody is compatible with the primary and has not expired.
Inconsistent loading Errors in Protein Quantification or Loading: Histone levels should be stable. Uneven loading of total histone H3 can be misinterpreted as a change in H3K4me3.- Use a total Histone H3 antibody as a loading control.- Perform a precise protein quantification assay (e.g., BCA) on the acid-extracted histone samples before loading.- Load equal amounts of protein for all samples.
No change in H3K4me3 in a specific cell line Cell-Type Specific Biology: Some cell lines may have low endogenous KDM5 activity or express compensatory demethylases. Certain breast cancer cell lines, for example, show different sensitivities to KDM5 inhibitors.[14]- Confirm KDM5A/B expression in your cell line via Western blot or qPCR.- Consider that KDM5 proteins also have non-catalytic scaffolding functions that are not affected by this compound.[15]- Test a different cell line known to be responsive as a positive control.
Scenario 2: Locus-Specific H3K4me3 Does Not Increase (ChIP-qPCR/ChIP-seq)

When global levels increase but specific gene promoters show no change, the issue may lie within the ChIP protocol or complex gene regulation.

ObservationPossible CauseRecommended Solution
Low DNA yield / High background signal Suboptimal Chromatin Fragmentation: Over- or under-sonication can lead to poor enrichment.- Optimize sonication or enzymatic digestion to achieve fragment sizes between 200-1000 bp.- Run an aliquot of sheared chromatin on an agarose gel to verify fragment size before proceeding with immunoprecipitation.
No enrichment at target loci Ineffective Immunoprecipitation (IP): The antibody may not be binding the target efficiently.- Use a ChIP-validated H3K4me3 antibody.- Optimize the amount of antibody used per IP.- Ensure sufficient incubation time for the antibody with the chromatin.- Include positive (e.g., promoter of a known active gene like GAPDH) and negative (e.g., a gene-desert region) control loci in your qPCR analysis.
High variability between replicates Technical Inconsistency: Small variations in cell number, crosslinking, washing, or library preparation can lead to significant differences.[16]- Start with a consistent number of cells for each replicate.- Ensure crosslinking time and quenching are identical for all samples.- Use low-retention tubes to minimize sample loss.- For ChIP-seq, use spike-in controls for normalization if quantitative comparisons are critical.
No change at a specific gene promoter Complex Biological Regulation: The target locus may not be regulated by KDM5, or other factors may be dominant. KDM5 activity can be context-dependent.- Verify that KDM5A or KDM5B binds to your gene of interest in published datasets or by performing a KDM5A/B ChIP experiment.- Consider that some genes are regulated by changes in H3K4me3 "breadth" (the width of the peak) rather than "height" (signal intensity).[17]

Section 3: Data Interpretation & Advanced Concepts

Q5: My global H3K4me3 levels increased, but the expression of my target gene didn't change. Why?

A5: This is a common and important observation. Several factors could be at play:

  • H3K4me3 is not always sufficient for transcription: While associated with active genes, an increase in H3K4me3 alone may not be enough to drive transcription. Other events, like the recruitment of RNA Polymerase II and specific transcription factors, are also required.[3]

  • Poised Promoters: Some genes can be "poised" for activation, marked by H3K4me3 but not actively transcribed.

  • Repressive Marks: The gene promoter might also carry repressive histone marks (like H3K27me3) that prevent transcription despite the presence of H3K4me3.

  • Post-transcriptional Regulation: Gene expression is also controlled at the level of RNA stability and translation, which are not directly affected by H3K4me3 levels.

Q6: I see changes in the "breadth" of H3K4me3 peaks rather than the "height" in my ChIP-seq data. What does this mean?

A6: Research has shown that KDM5 inhibition can lead to a global broadening of H3K4me3 peaks at promoters rather than a simple increase in peak height (intensity).[17] Broader H3K4me3 domains are thought to mark genes that are crucial for cell identity and that have more consistent, stable transcriptional output.[3] Therefore, observing a change in peak width is a significant biological outcome and may be a primary consequence of KDM5 inhibition in your system.

Section 4: Key Experimental Protocols

Protocol 4.1: Western Blot for Histone Modifications
  • Cell Lysis and Histone Extraction:

    • Harvest and wash cells with PBS.

    • Lyse cells in a hypotonic buffer on ice.

    • Isolate nuclei by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

    • Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

  • Quantification and Gel Electrophoresis:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Denature 5-10 µg of histone extract in Laemmli buffer.

    • Separate proteins on a 15% SDS-PAGE gel.

  • Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies for H3K4me3 (e.g., 1:1000) and total H3 (1:5000) overnight at 4°C.

    • Wash membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and detect signal using an ECL substrate.

Protocol 4.2: Chromatin Immunoprecipitation (ChIP)
  • Crosslinking:

    • Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.

    • Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells and scrape into PBS.

    • Lyse cells and isolate nuclei.

    • Resuspend nuclei in a shearing buffer (containing SDS).

    • Shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. Centrifuge to pellet debris.

  • Immunoprecipitation (IP):

    • Dilute chromatin and pre-clear with Protein A/G beads.

    • Save a small aliquot as "Input" control.

    • Incubate chromatin overnight at 4°C with a ChIP-grade H3K4me3 antibody or a negative control IgG.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Crosslinks and DNA Purification:

    • Reverse the formaldehyde crosslinks by incubating at 65°C with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Analysis:

    • Analyze DNA enrichment by qPCR using primers for specific gene promoters or by preparing libraries for high-throughput sequencing (ChIP-seq).

Section 5: Diagrams and Workflows

KDM5_Mechanism This compound Mechanism of Action cluster_0 Normal KDM5 Activity cluster_1 With this compound Inhibition H3K4me3_1 Histone H3 (H3K4me3) KDM5 KDM5 Enzyme H3K4me3_1->KDM5 KDM5 removes methyl groups H3K4me12 Histone H3 (H3K4me1/2) KDM5->H3K4me12 Repression Gene Repression H3K4me12->Repression H3K4me3_2 Histone H3 (H3K4me3) KDM5_Inhibited Inhibited KDM5 Enzyme H3K4me3_2->KDM5_Inhibited Demethylation Prevented Activation Gene Activation Maintained H3K4me3_2->Activation KDM5_C70 This compound KDM5_C70->KDM5_Inhibited blocks active site

Caption: this compound inhibits KDM5, preventing H3K4me3 demethylation.

Troubleshooting_Flow Troubleshooting Workflow for Variable H3K4me3 Start Variable H3K4me3 Results After this compound Treatment? AssayType What assay was used? Start->AssayType WB_Observation Observation: No increase in global H3K4me3 AssayType->WB_Observation Global (Western Blot) ChIP_Observation Observation: No increase at specific loci AssayType->ChIP_Observation Locus-Specific (ChIP) WB_Sol1 Check Inhibitor: Concentration, stability, duration WB_Observation->WB_Sol1 Possible Cause: Ineffective Inhibitor WB_Sol2 Optimize Western Blot: Antibody, loading controls WB_Observation->WB_Sol2 Possible Cause: Technical Error WB_Sol3 Validate Biology: Confirm KDM5 expression WB_Observation->WB_Sol3 Possible Cause: Cell-Specific ChIP_Sol1 Optimize ChIP Protocol: Fragmentation, IP antibody, washes ChIP_Observation->ChIP_Sol1 Possible Cause: Technical Error ChIP_Sol2 Check Controls: Use positive/negative control loci ChIP_Observation->ChIP_Sol2 Possible Cause: Assay Validation ChIP_Sol3 Review Data Analysis: Consider peak breadth vs. height ChIP_Observation->ChIP_Sol3 Possible Cause: Data Interpretation

Caption: A logical workflow for troubleshooting variable H3K4me3 results.

References

cytotoxicity of KDM5-C70 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the KDM5 inhibitor, KDM5-C70, with a specific focus on addressing issues that may arise during cytotoxicity experiments at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cell-permeable ethyl ester derivative of KDM5-C49. It functions as a potent, pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3), which is a mark associated with active gene transcription.[3] By inhibiting KDM5 enzymes, this compound leads to a global increase in H3K4me3 levels, thereby altering gene expression.[2]

Q2: Does this compound exhibit cytotoxicity at high concentrations?

Yes, this compound has been shown to have anti-proliferative and cytotoxic effects at high concentrations in a cell-type-dependent manner. For instance, in MM.1S myeloma cells, an estimated 50% reduction in viability and proliferation was observed at approximately 20 µM after a 7-day treatment period.[1][2] At 50 µM, it has been observed to decrease the phosphorylation of the retinoblastoma protein (Rb), suggesting an impairment of cell cycle progression.[1][2] However, some studies have also reported that this compound is well-tolerated in several cell lines even at high concentrations, indicating that its cytotoxic effects are not universal and may depend on the specific cellular context and duration of exposure.[4]

Q3: What are the common challenges when working with this compound at high concentrations?

Researchers may encounter the following issues:

  • Solubility: this compound has limited aqueous solubility. Preparing high-concentration stock solutions and working dilutions requires careful attention to the choice of solvent and preparation method.[1]

  • Cell-Type Specificity: The cytotoxic effects of this compound can vary significantly between different cell lines.[3][5]

  • Assay Interference: As with many small molecules, there is a potential for interference with common cytotoxicity assay reagents, such as MTT or LDH.[6][7]

  • Off-Target Effects: While generally selective for KDM5, at high concentrations, the possibility of off-target effects cannot be entirely ruled out and should be considered when interpreting results.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Question: I am observing precipitation of this compound in my cell culture medium after adding it to the wells. What can I do to prevent this?

Answer:

Possible Cause Troubleshooting Step
Poor Solubility This compound is sparingly soluble in aqueous solutions. Ensure your final DMSO concentration in the media is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity, but sufficient to maintain solubility.
Incorrect Stock Solution Preparation Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[2] MedchemExpress suggests that if precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Media Composition Components in serum or media supplements may interact with the compound, reducing its solubility. Try pre-diluting the compound in a small volume of serum-free media before adding it to the final culture volume.
High Final Concentration If working with very high concentrations, you may be exceeding the solubility limit of the compound in your culture system. Consider using a formulation with solubilizing agents, such as PEG300 and Tween-80, for in vivo studies, which might be adapted for in vitro work with appropriate controls.[1][2]
Issue 2: Inconsistent or Unexpected Cytotoxicity Results

Question: My cytotoxicity assay results with this compound are not reproducible or do not show a clear dose-response. What could be the reason?

Answer:

Possible Cause Troubleshooting Step
Assay Interference This compound, like other chemical compounds, may interfere with the assay chemistry. For colorimetric assays like MTT, the compound could chemically reduce the tetrazolium salt, leading to a false-positive signal for viability.[6][8] Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.
Cell Density The initial cell seeding density can significantly impact the outcome of cytotoxicity assays. Optimize the cell number to ensure they are in the exponential growth phase during the treatment period.
Duration of Treatment The cytotoxic effects of this compound may require prolonged exposure. The reported anti-proliferative effects in MM.1S cells were observed after 7 days of treatment.[1][2] Consider extending your treatment duration.
Cell Line Sensitivity The sensitivity to this compound is cell-line dependent.[3][5] Ensure that the chosen cell line is a relevant model for testing the effects of KDM5 inhibition.

Quantitative Data

The following table summarizes the reported anti-proliferative and cytotoxic effects of this compound at high concentrations in different cancer cell lines.

Cell LineConcentrationTreatment DurationEffectReference
MM.1S myeloma~20 µM7 daysEstimated 50% reduction in viability/proliferation[1][2]
MM.1S myeloma50 µM7 daysDecreased phosphorylation of retinoblastoma protein (Rb)[1][2][9]
Luminal Breast Cancer Cell Lines (e.g., MCF7)Not specifiedNot specifiedSignificant growth inhibition[3]
Non-luminal Breast Cancer Cell LinesNot specifiedNot specifiedNo significant growth inhibition[3]
SU-DHL-6 and OCI-LY-18Not specifiedNot specifiedReduced proliferation (less potent than KDM5-inh1)[5]

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT-based)

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours, or longer for this compound).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Subtract the background absorbance (from cell-free wells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

KDM5_C70_Mechanism_of_Action This compound Mechanism of Action and Downstream Effects KDM5_C70 This compound KDM5 KDM5 Enzymes (A, B, C, D) KDM5_C70->KDM5 Inhibits H3K4me3 H3K4me3 Demethylation KDM5->H3K4me3 Catalyzes Increased_H3K4me3 Increased Global H3K4me3 H3K4me3->Increased_H3K4me3 Inhibition leads to Gene_Expression Altered Gene Expression Increased_H3K4me3->Gene_Expression Cell_Cycle Cell Cycle Progression Genes Gene_Expression->Cell_Cycle Apoptosis Apoptosis-Related Genes Gene_Expression->Apoptosis Rb_Phosphorylation Decreased Rb Phosphorylation Cell_Cycle->Rb_Phosphorylation Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Cell_Cycle_Arrest Cell Cycle Arrest Rb_Phosphorylation->Cell_Cycle_Arrest Proliferation Reduced Cell Proliferation Cell_Cycle_Arrest->Proliferation Cell_Cycle_Arrest->Cytotoxicity Contributes to

Caption: this compound inhibits KDM5 enzymes, leading to increased H3K4me3 and altered gene expression, which can result in cell cycle arrest and cytotoxicity.

Cytotoxicity_Troubleshooting_Workflow Troubleshooting Workflow for High-Concentration this compound Cytotoxicity Assays Start Inconsistent/Unexpected Cytotoxicity Results Check_Solubility Check for Compound Precipitation Start->Check_Solubility Optimize_Stock Optimize Stock Solution (Solvent, Concentration) Check_Solubility->Optimize_Stock Yes Check_Assay_Interference Run Cell-Free Assay Control Check_Solubility->Check_Assay_Interference No Adjust_Media Adjust Media Conditions (e.g., serum-free dilution) Optimize_Stock->Adjust_Media Adjust_Media->Check_Assay_Interference Interference_Detected Interference Detected Check_Assay_Interference->Interference_Detected Yes Review_Experimental_Parameters Review Experimental Parameters Check_Assay_Interference->Review_Experimental_Parameters No Use_Alternative_Assay Use Alternative Cytotoxicity Assay (e.g., LDH, CellTiter-Glo) Interference_Detected->Use_Alternative_Assay Use_Alternative_Assay->Review_Experimental_Parameters Optimize_Cell_Density Optimize Cell Seeding Density Review_Experimental_Parameters->Optimize_Cell_Density Check Extend_Incubation Extend Incubation Time Optimize_Cell_Density->Extend_Incubation Confirm_Cell_Sensitivity Confirm Cell Line Sensitivity Extend_Incubation->Confirm_Cell_Sensitivity End Consistent Results Confirm_Cell_Sensitivity->End

Caption: A logical workflow for troubleshooting common issues encountered during high-concentration this compound cytotoxicity experiments.

References

dealing with modest cellular effects of KDM5-C70

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the pan-KDM5 histone demethylase inhibitor, KDM5-C70. The content is specifically tailored to address observations of modest cellular effects and to provide a framework for interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable ethyl ester prodrug that is hydrolyzed by intracellular esterases into its active form, KDM5-C49.[1][2] It functions as a pan-inhibitor of the KDM5 (also known as JARID1) family of histone demethylases (KDM5A, KDM5B, KDM5C, KDM5D).[3][4] The KDM5 family of enzymes are 2-oxoglutarate (2-OG) dependent oxygenases that specifically remove di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription.[5][6][7] By inhibiting KDM5 enzymes, this compound prevents the demethylation of H3K4me3, leading to a global increase in this histone mark.[3][8]

Q2: What are the expected cellular consequences of this compound treatment?

A2: The cellular effects of this compound are highly context-dependent and vary significantly between cell types. Observed outcomes include anti-proliferative effects, induction of cell cycle arrest, promotion of cellular differentiation, and sensitization to other therapeutic agents.[3][9][10] For example, in myeloma cells, it has an anti-proliferative effect and impairs cell cycle progression.[3][4] In rat neural stem cells, it promotes astrocyte differentiation.[9][11] In immature iPSC-derived cardiomyocytes, it induces maturation.[12] However, it is important to note that the impact on gene expression and downstream phenotypes can be modest, even with a robust increase in global H3K4me3 levels.[13][14]

Q3: How can I verify that this compound is active in my experimental system?

A3: The most direct and reliable method to confirm this compound activity in cells is to measure the global levels of H3K4me3. Following successful treatment, a dose-dependent increase in H3K4me3 should be observable via Western blot.[2][12] This is considered the primary indicator of target engagement. It is crucial to compare the H3K4me3 levels to a loading control, such as total Histone H3.

Q4: Does this compound affect other histone marks?

A4: this compound is selective for the KDM5 family. Studies have shown that treatment of breast cancer cells with this compound significantly increases global H3K4me3 levels while having little to no impact on H3K4me2/me1, H3K27me3 (a substrate for the KDM6 family), or H3K9me3/H3K36me3 (substrates for the KDM4 family).[2]

Troubleshooting Guide for Modest Cellular Effects

Q: I have confirmed a global increase in H3K4me3 via Western blot, but I am observing a weak or no-change in my phenotype of interest (e.g., cell viability, gene expression of a specific target). What are the potential reasons?

A: This is a documented observation. While KDM5 inhibition broadly increases H3K4me3, the downstream consequences can be subtle. Here are several factors to consider:

  • Context-Dependent Gene Regulation: The increase in H3K4me3 at a gene promoter does not guarantee transcriptional activation. The transcriptional outcome is dependent on the presence of other necessary transcription factors and co-regulators specific to the cell type and state. Studies show that despite widespread H3K4me3 increases, only a subset of genes show altered expression.[13][14] For instance, in one study, only two of six known KDM5B target genes were significantly upregulated after this compound treatment in MCF7 cells.[2]

  • Cell Line Specificity and Resistance: Not all cell lines are sensitive to KDM5 inhibition. For example, some breast cancer cell lines (e.g., MCF7, BT474) show significant growth inhibition, while others (e.g., MDA-MB-231) are not significantly affected.[2][15] The cellular machinery and compensatory pathways present in a given cell line dictate its response.

  • Non-Catalytic Functions of KDM5 Proteins: KDM5 proteins have functions independent of their catalytic demethylase activity, such as acting as transcriptional scaffolds.[7] this compound, as a catalytic inhibitor, will not disrupt these non-catalytic roles, which may be dominant in regulating your phenotype of interest.

  • Insufficient Treatment Duration or Dose: While target engagement (increased H3K4me3) can be seen relatively early, some phenotypic effects, like anti-proliferative responses, may require longer treatment durations (e.g., 7 days or more) and/or higher concentrations to become apparent.[3][4]

  • Transcriptional Heterogeneity: KDM5 activity can regulate the consistency of gene expression across a cell population. Inhibition may alter this heterogeneity, meaning the average expression level of a gene might not change significantly, but the cell-to-cell variability in its expression does.[10] This type of subtle effect would be missed by bulk analysis methods like standard qPCR or Western blotting.

Quantitative Data Summary

The following tables summarize quantitative data reported for this compound in various cell lines.

Table 1: Anti-proliferative Effects of this compound

Cell LineCancer TypeTreatment ConditionsObserved EffectReference
MM.1SMyeloma~20 µM, 7 days~50% reduction in viability/proliferation[3]
MCF7Breast Cancer5 µM85% growth inhibition[2]
BT474Breast Cancer5 µM97% growth inhibition[2]
ZR-75-1Breast Cancer5 µM70% growth inhibition[2]
MDA-MB-231Breast Cancer5 µMNot significantly affected[2]

Table 2: Effect of this compound on H3K4me3 Levels in iPSC-CMs

This compound ConcentrationTreatment DurationFold Increase in H3K4me3 (vs. Control)Reference
0.1 µM2 weeksNot specified[12]
0.5 µM2 weeksNot specified[12]
2.0 µM2 weeksNot specified[12]
10.0 µM2 weeks11.93 ± 1.6[12]

Key Experimental Protocols

Protocol 1: Western Blot for Global H3K4me3 Levels

This protocol is designed to verify the target engagement of this compound by assessing changes in histone methylation.

1. Histone Extraction (Acid Extraction Method): a. Harvest cells (e.g., 5-10 million cells) and wash twice with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit HDACs). b. Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3). c. Lyse cells on ice for 10 minutes with gentle stirring, then centrifuge at 2000 rpm for 10 minutes at 4°C. d. Discard the supernatant and wash the nuclear pellet with 1 mL of TEB. Centrifuge again. e. Resuspend the pellet in 0.2 N Hydrochloric Acid (HCl) and incubate overnight at 4°C with rotation. f. Centrifuge at 2000 rpm for 10 minutes at 4°C. g. Transfer the supernatant (containing acid-soluble proteins, including histones) to a new tube and add 1/10 volume of 2M NaOH to neutralize the acid. h. Determine protein concentration using a Bradford or BCA assay.

2. SDS-PAGE and Immunoblotting: a. Load 10-15 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. b. Perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

  • Primary Antibody for Target: Anti-H3K4me3 (e.g., Abcam ab8580, Cell Signaling Technology #9751)
  • Primary Antibody for Loading Control: Anti-Total Histone H3 (e.g., Abcam ab1791, Cell Signaling Technology #4499) f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST for 10 minutes each. i. Develop with an enhanced chemiluminescence (ECL) substrate and image the blot. j. Quantify band intensity and normalize the H3K4me3 signal to the Total Histone H3 signal.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures ATP levels as an indicator of metabolically active, viable cells.

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., 0.1% DMSO). Add the compounds to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours, 7 days). The duration should be optimized based on the cell line's doubling time and expected response time.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Record luminescence using a plate reader.

  • Analysis: a. Subtract the average background luminescence (from wells with medium but no cells). b. Normalize the data to the vehicle control wells to determine the percent viability for each this compound concentration. c. Plot the results to determine metrics like the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Inhibition

KDM5_Inhibition_Pathway cluster_0 Normal KDM5 Function cluster_1 Effect of this compound H3K4me3 H3K4me3 (Active Transcription Mark) KDM5 KDM5 Enzyme H3K4me3->KDM5 H3K4me1_2 H3K4me1/2 (Less Active Mark) Repression Transcriptional Repression of Target Genes H3K4me1_2->Repression KDM5->H3K4me1_2 Demethylation Inhibitor This compound KDM5_i KDM5 Enzyme Inhibitor->KDM5_i Inhibition H3K4me3_i H3K4me3 Accumulation (Active Transcription Mark) Activation Potential Transcriptional Activation of Target Genes H3K4me3_i->Activation

Caption: Mechanism of KDM5 enzyme action and its inhibition by this compound.

General Experimental Workflow

Experimental_Workflow arrow arrow start Start Experiment culture 1. Seed Cells (e.g., 96-well or 6-well plates) start->culture treat 2. Treat with this compound (Include vehicle control and dose-response) culture->treat incubate 3. Incubate (Define appropriate duration, e.g., 48h - 7 days) treat->incubate endpoint 4. Endpoint Assays incubate->endpoint western Target Engagement: Western Blot for H3K4me3 / Total H3 endpoint->western Biochemical phenotype Phenotypic Analysis: Viability, Apoptosis, Morphology, etc. endpoint->phenotype Cellular expression Gene Expression: qPCR, RNA-Seq, ChIP-Seq endpoint->expression Molecular analysis 5. Data Analysis & Interpretation western->analysis phenotype->analysis expression->analysis

Caption: A general workflow for assessing the cellular effects of this compound.

Troubleshooting Logic for Modest Effects

Troubleshooting_Flow start Observation: Modest or No Phenotypic Effect q1 Did global H3K4me3 increase (checked by Western Blot)? start->q1 check_protocol Troubleshoot Protocol: - Check inhibitor stability/potency - Optimize dose & duration - Verify histone extraction q1->check_protocol No q2 Consider Context-Dependency q1->q2 Yes reason1 Cell-line may be resistant or KDM5-independent for this phenotype. q2->reason1 reason2 Phenotype may rely on KDM5's non-catalytic (scaffolding) functions. q2->reason2 reason3 Downstream transcriptional changes can be modest and limited to specific gene sets. q2->reason3 reason4 Longer treatment duration may be required for a phenotypic change to manifest. q2->reason4 next_steps Next Steps: - Test in other cell lines - Use genetic knockdown (si/shRNA) to compare - Analyze global transcription (RNA-Seq) reason1->next_steps reason2->next_steps reason3->next_steps reason4->next_steps

Caption: A decision tree for troubleshooting modest cellular effects of this compound.

References

KDM5-C70 vs JQKD82 for better cell permeability

Author: BenchChem Technical Support Team. Date: November 2025

Topic: KDM5-C70 vs. JQKD82 for Better Cell Permeability

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a direct comparison of the cell permeability of two prominent KDM5 inhibitors, this compound and JQKD82. This resource includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which KDM5 inhibitor, this compound or JQKD82, exhibits better cell permeability?

A1: JQKD82 demonstrates superior cell permeability compared to this compound.[1][2][3] JQKD82 was specifically developed as a prodrug to more efficiently deliver the active metabolite, KDM5-C49, into cells.[1] Experimental data from Caco-2 cell permeability assays show that treatment with JQKD82 leads to higher intracellular concentrations of both the parent compound and the active metabolite KDM5-C49 when compared to equimolar concentrations of this compound.[1][4]

Q2: What is the relationship between this compound, JQKD82, and KDM5-C49?

A2: Both this compound and JQKD82 are prodrugs of the active KDM5 inhibitor, KDM5-C49. This compound is an ethyl ester derivative of KDM5-C49, while JQKD82 is a more stable phenol ester derivative designed for enhanced cellular uptake.[1][4][5] Once inside the cell, cellular esterases hydrolyze both prodrugs to release the active compound, KDM5-C49, which then inhibits the KDM5 histone demethylase.[5]

Q3: How does improved cell permeability of JQKD82 translate to cellular activity?

A3: The enhanced cell permeability of JQKD82 results in more potent cellular activity compared to this compound. For instance, JQKD82 is approximately 7-fold more potent in suppressing the growth of MM.1S multiple myeloma cells than this compound.[1] Furthermore, at low concentrations, JQKD82 induces a greater increase in global H3K4me3 levels, the direct downstream target of KDM5 inhibition, than equivalent concentrations of this compound.[1]

Q4: What is the mechanism of action for these KDM5 inhibitors?

A4: KDM5 inhibitors function by blocking the catalytic activity of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3). H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5, these compounds lead to a global increase in H3K4me3 levels, which in turn alters gene expression.[1][6]

Q5: Are there any known stability issues with JQKD82?

A5: The free form of JQKD82 can be prone to instability. It is recommended to use a stable salt form, such as JQKD82 dihydrochloride, which retains the same biological activity.[7][8]

Data Presentation

Table 1: Comparison of Intracellular Concentrations of this compound and JQKD82 in Caco-2 Cells

CompoundTreatment ConcentrationIntracellular Concentration of Parent Compound (Mean ± SD)Intracellular Concentration of KDM5-C49 (Mean ± SD)
This compound10 µmol/LLowerLower
JQKD8210 µmol/LHigherHigher
Data abstracted from literature where JQKD82-treated Caco-2 cells displayed significantly higher intracellular concentrations of both the parent compound and its active metabolite compared to this compound-treated cells.[1][4]

Table 2: Comparison of Anti-proliferative Activity in MM.1S Cells

CompoundIC₅₀ (µmol/L)
KDM5-C49> 10
This compound3.1
JQKD820.42
Data indicates that JQKD82 is significantly more potent at inhibiting cell growth in this cell line.[1]

Mandatory Visualizations

KDM5_Inhibitor_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KDM5_C70 This compound (Prodrug) Esterases Cellular Esterases KDM5_C70->Esterases Poor Permeability JQKD82 JQKD82 (Prodrug) JQKD82->Esterases Improved Permeability KDM5_C49 KDM5-C49 (Active Inhibitor) Esterases->KDM5_C49 Hydrolysis KDM5 KDM5 Enzyme KDM5_C49->KDM5 Inhibition H3K4me3 H3K4me3 (Increased) KDM5->H3K4me3 Demethylation (Blocked) Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression

Caption: Workflow of this compound and JQKD82 action.

Signaling_Pathway JQKD82 JQKD82 / this compound KDM5A KDM5A JQKD82->KDM5A Inhibits H3K4me3 H3K4me3 at Promoters KDM5A->H3K4me3 Demethylates (Inhibited) RNAPII RNA Polymerase II Phosphorylation KDM5A->RNAPII Supports (Inhibited) MYC_Targets MYC Target Gene Transcription H3K4me3->MYC_Targets Upregulates RNAPII->MYC_Targets Activates Cell_Growth Inhibition of Multiple Myeloma Cell Growth MYC_Targets->Cell_Growth Drives (Inhibited)

Caption: KDM5A-MYC signaling pathway inhibited by JQKD82.

Troubleshooting Guides

Issue 1: Low cellular potency or minimal increase in H3K4me3 levels with this compound.

  • Question: My experiments with this compound are showing weaker effects than expected based on biochemical IC50 values. Why might this be?

  • Answer:

    • Poor Cell Permeability: this compound is known to have modest cell permeability.[2] The intracellular concentration of the active compound may not be sufficient to achieve full target engagement.

    • Recommendation: Consider switching to JQKD82, which was designed for improved cell permeability and demonstrates higher intracellular concentrations of the active metabolite, KDM5-C49.[1][4]

    • Experimental Check: If continuing with this compound, ensure that the compound is fully solubilized in the vehicle (e.g., DMSO) before dilution in media. Aggregates will further reduce bioavailability.

Issue 2: Inconsistent results between experimental replicates.

  • Question: I am observing high variability in my cell viability or target engagement assays. What are the potential causes?

  • Answer:

    • Compound Stability: The free form of JQKD82 can be unstable.[8] Ensure you are using a stable salt form, such as the dihydrochloride salt.[7] For both compounds, prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.

    • Cell Culture Conditions: Factors such as cell passage number, confluency, and overall cell health can significantly impact the outcome of cell-based assays. Maintain consistent cell culture practices.

    • Assay Timing: The effects of KDM5 inhibition on cell proliferation and histone methylation are time-dependent. Ensure that the incubation time with the inhibitor is consistent across all replicates and experiments.

Issue 3: Off-target effects or cellular toxicity at higher concentrations.

  • Question: At the concentrations required to see an effect with this compound, I am concerned about off-target activity or general toxicity. How can I address this?

  • Answer:

    • Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range for target-specific effects versus non-specific toxicity.

    • Use a More Permeable Compound: JQKD82's higher potency allows for the use of lower concentrations to achieve the same level of target engagement as this compound, thereby reducing the risk of off-target effects.[1]

    • Control Compounds: Include a structurally related but inactive control compound in your experiments to differentiate between on-target and off-target effects.

Experimental Protocols

Protocol: Caco-2 Cell Permeability Assay for KDM5 Inhibitors

This protocol is a generalized procedure for assessing the permeability of small molecule inhibitors like this compound and JQKD82 using a Caco-2 cell monolayer, followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound and JQKD82

  • LC-MS/MS system

2. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Prior to the assay, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm².

3. Permeability Assay (Apical to Basolateral):

  • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

  • Add fresh HBSS to the basolateral (receiver) chamber.

  • Prepare the dosing solution by dissolving this compound or JQKD82 in HBSS to a final concentration of 10 µM.

  • Add the dosing solution to the apical (donor) chamber.

  • Incubate the plates at 37°C with gentle shaking for 2 hours.

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Also, collect a sample of the initial dosing solution.

4. Sample Analysis by LC-MS/MS:

  • Analyze the concentrations of the parent compound (this compound or JQKD82) and the active metabolite (KDM5-C49) in all collected samples using a validated LC-MS/MS method.

  • The LC-MS/MS method should be optimized for the specific mass transitions and retention times of each analyte.

5. Calculation of Apparent Permeability Coefficient (Papp):

The Papp value is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration of the drug in the donor chamber.

A higher Papp value indicates greater permeability.

References

Validation & Comparative

A Comparative Guide to KDM5-C70 and Other KDM5 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating epigenetic modifications, the lysine-specific demethylase 5 (KDM5) family presents a compelling therapeutic target. KDM5 enzymes, which remove methyl groups from histone H3 lysine 4 (H3K4), are implicated in various cancers and developmental disorders. This guide provides an objective comparison of KDM5-C70 with other notable KDM5 inhibitors, supported by experimental data, to aid in the selection of appropriate chemical probes and potential therapeutic agents.

Biochemical Potency and Selectivity

A critical aspect of a chemical inhibitor is its potency against the target enzyme and its selectivity over other related enzymes. The half-maximal inhibitory concentration (IC50) is a key measure of potency. The following table summarizes the biochemical IC50 values of this compound and other selected KDM5 inhibitors against the four KDM5 isoforms (KDM5A, KDM5B, KDM5C, and KDM5D).

InhibitorKDM5A IC50 (nM)KDM5B IC50 (nM)KDM5C IC50 (nM)KDM5D IC50 (nM)Selectivity Notes
This compound 300[1]300[1]580[1]-Cell-permeable prodrug of KDM5-C49.[2]
KDM5-C49 25[3], 40[4]30[3], 160[4]59[3], 100[4]-Potent and selective KDM5 inhibitor.[3][4]
CPI-455 10[4]---Pan-KDM5 inhibitor with >200-fold selectivity over KDM2, 3, 4, 6, and 7.[5]
JIB-04 230[4][6]---Pan-Jumonji inhibitor, not selective for KDM5.[4][6]
GSK467 -26 (IC50), 10 (Ki)[4]--Selective for KDM5B, with 180-fold selectivity over KDM4C.[4]

Note: IC50 values can vary between studies due to different assay conditions.

Cellular Activity and Effects

The efficacy of an inhibitor in a cellular context is crucial for its utility in biological research and as a potential therapeutic. KDM5 inhibitors are expected to increase the global levels of H3K4 trimethylation (H3K4me3), leading to downstream effects on gene expression and cellular phenotypes.

Treatment of cancer cell lines with this compound leads to a significant increase in global H3K4me3 levels.[2] This epigenetic alteration is associated with anti-proliferative effects in various cancer models. For instance, this compound has been shown to inhibit the growth of breast cancer and multiple myeloma cells.[2] In some contexts, KDM5 inhibition can also induce cellular differentiation, as observed with this compound promoting astrocytogenesis in neural stem cells.

KDM5 Signaling Pathway

The KDM5 family of enzymes plays a central role in transcriptional regulation. Their activity is influenced by various upstream signals and, in turn, they regulate a multitude of downstream pathways implicated in cancer and other diseases. The following diagram illustrates a simplified overview of the KDM5 signaling pathway.

KDM5_Signaling_Pathway KDM5 Signaling Pathway cluster_upstream Upstream Regulators cluster_kdm5 KDM5 Enzymes cluster_downstream Downstream Effectors & Pathways YY1 YY1 miR-29a-3p miR-29a-3p KDM5B KDM5B miR-29a-3p->KDM5B Inhibits Hypoxia Hypoxia KDM5A KDM5A Hypoxia->KDM5A Hypoxia->KDM5B H3K4me3 H3K4me3 KDM5A->H3K4me3 Demethylates KDM5B->H3K4me3 Demethylates Gene_Expression Gene_Expression H3K4me3->Gene_Expression Regulates p53_Pathway p53_Pathway Gene_Expression->p53_Pathway PI3K_AKT_Pathway PI3K_AKT_Pathway Gene_Expression->PI3K_AKT_Pathway E2F_RB_Pathway E2F_RB_Pathway Gene_Expression->E2F_RB_Pathway Apoptosis Apoptosis p53_Pathway->Apoptosis Proliferation Proliferation PI3K_AKT_Pathway->Proliferation Cell_Cycle_Progression Cell_Cycle_Progression E2F_RB_Pathway->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation TR_FRET_Workflow TR-FRET Assay Workflow A Prepare Reagents (Inhibitor, Enzyme, Substrate) B Dispense Inhibitor and Enzyme into 384-well Plate A->B C Pre-incubate B->C D Add Substrate and SAM to Initiate Reaction C->D E Incubate for Demethylation D->E F Add Detection Reagents (Eu-Ab and SA-Acceptor) E->F G Incubate for Detection F->G H Read Plate on TR-FRET Reader G->H I Analyze Data and Calculate IC50 H->I

References

A Comparative Analysis of KDM5-C70 and KDM5-inh1 Potency in Epigenetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two prominent KDM5 histone demethylase inhibitors, KDM5-C70 and KDM5-inh1, for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of their respective potencies, underlying mechanisms, and the experimental protocols used for their evaluation.

Introduction to KDM5 Inhibition

The KDM5 family of enzymes, also known as JARID1, are critical regulators of gene expression through the removal of methyl groups from histone H3 at lysine 4 (H3K4).[1] Overexpression and hyperactivity of KDM5 enzymes have been implicated in various cancers, making them a key target for therapeutic intervention.[1] KDM5 inhibitors block the catalytic activity of these enzymes, leading to an increase in H3K4 methylation, which is generally associated with active gene transcription, and thereby restoring normal gene expression patterns.[1] This guide focuses on two such inhibitors: this compound and KDM5-inh1.

Potency Comparison

A critical aspect of inhibitor selection is its potency, often quantified by the half-maximal inhibitory concentration (IC50). The data clearly indicates that KDM5-inh1 is significantly more potent than this compound.

CompoundTargetIC50Reference(s)
This compound KDM5A0.3 µM[2][3]
KDM5B0.3 µM[2][3]
KDM5C0.58 µM[2][3]
KDM5-inh1 KDM5B0.28 nM[4]

Note: this compound is a cell-permeable ethyl ester prodrug of KDM5-C49.[5]

In cellular assays, KDM5-inh1 was found to be significantly more potent at inducing the desired epigenetic modification—an increase in H3K4me3 levels—compared to this compound.[6]

Signaling Pathways and Cellular Effects

KDM5 enzymes are implicated in major signaling pathways that drive cancer progression. Inhibition of these enzymes can, therefore, have significant downstream effects on cellular function.

Key Signaling Pathways

KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate tumorigenesis.[7] It can activate PI3K by increasing the transcription and protein stability of the p110α subunit.[7] Furthermore, KDM5A has been linked to the regulation of the Notch signaling pathway, a critical pathway in cell fate decisions.[8] Inhibition of KDM5 can thus impact these crucial cancer-related pathways.

KDM5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT pAKT pAKT (Active) AKT->pAKT KDM5B KDM5B pAKT->KDM5B Activates H3K4me3 H3K4me3 KDM5B->H3K4me3 Demethylates Gene_Expression Tumorigenic Gene Expression H3K4me3->Gene_Expression Promotes KDM5_Inhibitor This compound or KDM5-inh1 KDM5_Inhibitor->KDM5B Inhibits

KDM5B's role in the PI3K/AKT signaling pathway.
Cellular Consequences of Inhibition

  • Anti-proliferative Effects: Both this compound and KDM5-inh1 have demonstrated anti-proliferative effects in various cancer cell lines. This compound inhibits the growth of breast cancer and myeloma cells.[5][9] KDM5-inh1 shows a significant anti-proliferative effect on KMT2D mutant cell lines.[6]

  • Epigenetic Modifications: Treatment with this compound leads to a genome-wide increase in H3K4me3 levels.[5][9] KDM5-inh1 also induces a potent increase in H3K4me3.[6]

  • Cell Cycle Arrest: In MM.1S myeloma cells, this compound treatment was observed to decrease the phosphorylation of the retinoblastoma protein (Rb), indicating an impairment of cell cycle progression.[9][10]

Experimental Protocols

The evaluation of KDM5 inhibitor potency relies on standardized biochemical and cellular assays.

In Vitro KDM5 Demethylase Assay (General Protocol)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified KDM5 proteins.

  • Enzyme and Substrate Preparation: Recombinant human KDM5A, KDM5B, or KDM5C enzymes are purified. A synthetic histone H3 peptide trimethylated at lysine 4 (H3K4me3) is used as the substrate.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the KDM5 enzyme, the H3K4me3 peptide substrate, and co-factors such as α-ketoglutarate, Fe(II), and ascorbate.

  • Inhibitor Addition: Serial dilutions of this compound or KDM5-inh1 are added to the reaction mixture. A DMSO control (vehicle) is run in parallel.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the demethylation reaction to occur.

  • Detection: The level of demethylation is quantified. This is often done using methods like AlphaLISA®, TR-FRET, or by detecting the formaldehyde byproduct of the demethylation reaction.

  • Data Analysis: The results are plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve.

Experimental_Workflow A 1. Prepare Reaction Mixture (KDM5 Enzyme, H3K4me3 Peptide, Co-factors) B 2. Add Serial Dilutions of Inhibitor (or DMSO control) A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction C->D E 5. Quantify Demethylation (e.g., AlphaLISA®, Formaldehyde Detection) D->E F 6. Analyze Data & Calculate IC50 E->F

Workflow for determining in vitro inhibitor potency.
Cellular H3K4me3 Quantification by Western Blot

This assay confirms the inhibitor's activity within a cellular context by measuring the target epigenetic mark.

  • Cell Culture and Treatment: Cancer cell lines (e.g., SU-DHL-6, HT) are cultured under standard conditions.[6] The cells are then treated with increasing concentrations of the KDM5 inhibitor or DMSO for a specified period (e.g., 48-96 hours).[6]

  • Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

  • Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).

  • Detection: Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the H3K4me3 bands is quantified and normalized to the total H3 loading control to determine the relative increase in methylation.[6]

Conclusion

Both this compound and KDM5-inh1 are valuable tools for studying the role of KDM5 demethylases in health and disease. However, the available data demonstrates a clear and significant potency advantage for KDM5-inh1, with an IC50 value in the nanomolar range compared to the micromolar potency of this compound.[2][3][4] This higher potency translates to more effective induction of H3K4me3 in cellular models.[6] The choice between these inhibitors will depend on the specific experimental goals, with KDM5-inh1 being the preferred candidate for studies requiring high on-target potency.

References

KDM5-C70: A Comparative Analysis of its Selectivity Profile Against Histone Demethylases

Author: BenchChem Technical Support Team. Date: November 2025

KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 (also known as JARID1) family of histone demethylases.[1][2] As a pro-drug, this compound is the ethyl ester derivative of the active compound KDM5-C49, designed to enhance cellular uptake.[3] The KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression through the removal of di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), marks typically associated with active gene transcription.[4][5][6] Given the therapeutic interest in targeting histone demethylases for diseases like cancer, understanding the selectivity profile of an inhibitor is paramount.[7][8] This guide provides a detailed comparison of this compound's activity against other demethylases, supported by experimental data and protocols.

Quantitative Selectivity Profile

The inhibitory activity of this compound and its parent compound, KDM5-C49, has been quantified against various histone demethylase subfamilies. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), demonstrates a high degree of selectivity for the KDM5 family over other related enzymes such as the KDM4 and KDM6 families.

Target DemethylaseThis compound IC50 (µM)KDM5-C49 IC50 (µM)Notes
KDM5A (JARID1A) 0.3[9]0.04[10]Potent inhibition within the KDM5 family.
KDM5B (JARID1B) 0.3[9]0.16[10]Potent inhibition within the KDM5 family.
KDM5C (JARID1C) 0.58[9]0.1[10]Potent inhibition within the KDM5 family.
KDM6A (UTX) >100>100High selectivity against the KDM6 family.
KDM6B (JMJD3) >100>100High selectivity against the KDM6 family.
KDM4A (JMJD2A) >100>100High selectivity against the KDM4 family.
KDM4C (JMJD2C) >100>100High selectivity against the KDM4 family.

Note: this compound is a cell-permeable ester prodrug of KDM5-C49. In vitro biochemical assays often use the active compound, KDM5-C49. The ester modification in this compound can lead to a 9- to 20-fold reduction in in vitro inhibitory activity compared to KDM5-C49.[11]

Experimental Methodologies

The determination of the selectivity profile of this compound and its analogues involves robust biochemical assays. The primary methods used are enzyme-coupled assays that measure the product of the demethylation reaction.

1. Formaldehyde-Dehydrogenase (FDH)-Coupled Enzyme Assay:

This is a continuous spectrophotometric assay used to measure the activity of JmjC domain-containing demethylases. The demethylation of a histone peptide substrate (e.g., H3K4me3) by a KDM5 enzyme produces formaldehyde as a byproduct. The FDH enzyme then catalyzes the oxidation of this formaldehyde, which is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

  • Protocol Outline:

    • Recombinant human KDM5B catalytic domain is expressed and purified.

    • The assay is performed in a buffer containing a histone H3 peptide substrate (e.g., H3(1-21)K4me2).[12]

    • The reaction mixture includes the KDM5 enzyme, the peptide substrate, co-factors (Fe(II) and 2-oxoglutarate), and the coupling enzyme system (FDH and NAD+).

    • The inhibitor (KDM5-C49) is added at varying concentrations to determine its effect on the reaction rate.

    • The rate of NADH production is measured kinetically by monitoring the change in absorbance at 340 nm.

    • IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.[12]

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):

This bead-based assay is a highly sensitive method for detecting biomolecular interactions. For demethylase activity, it is configured to detect the change in the methylation state of a biotinylated histone peptide substrate.

  • Protocol Outline:

    • The demethylation reaction is carried out with the KDM enzyme, a biotinylated H3K4me3 peptide substrate, and the inhibitor at various concentrations.

    • After the enzymatic reaction, the detection mixture is added. This includes streptavidin-coated Donor beads and anti-H3K4me2 antibody-conjugated Acceptor beads.

    • The Donor beads bind to the biotin tag on the peptide substrate. If the substrate has been demethylated to H3K4me2, the Acceptor beads will bind to this modified epitope.

    • When a Donor and Acceptor bead are brought into close proximity, excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

    • The strength of the signal is proportional to the amount of demethylated product. IC50 values are determined by measuring the signal across a range of inhibitor concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the selectivity profile of a KDM5 inhibitor like this compound.

G Workflow for KDM5 Inhibitor Selectivity Profiling cluster_0 Biochemical Assays cluster_1 Cellular Assays A Recombinant Demethylase (e.g., KDM5A, KDM5B, KDM4C, KDM6B) D Incubate Reaction Components A->D B Histone Peptide Substrate (e.g., Biotin-H3K4me3) B->D C Test Inhibitor (KDM5-C49/C70) C->D E Detect Demethylation Product (e.g., via AlphaScreen or FDH Assay) D->E F Generate Dose-Response Curve E->F G Calculate IC50 Value F->G L Confirm On-Target Effect G->L Compare & Validate H Cancer Cell Line (e.g., MCF7, MM.1S) I Treat with this compound H->I J Measure Global Histone Marks (e.g., H3K4me3 via Western Blot) I->J K Assess Cellular Phenotype (e.g., Proliferation, Cell Cycle) I->K J->L

Caption: Workflow for assessing the biochemical and cellular selectivity of KDM5 inhibitors.

References

Validating KDM5-C70 Activity: A Comparison Guide Using H3K4me3 Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed experimental protocols for validating the activity of KDM5-C70, a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] The primary method for validation discussed is the detection of changes in histone H3 lysine 4 trimethylation (H3K4me3) levels via western blot analysis.

The KDM5 family of enzymes (KDM5A-D) are Fe(II) and α-ketoglutarate-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from H3K4, particularly the di- and trimethylated states (H3K4me2/me3).[3][4] H3K4me3 is a key histone mark generally associated with active gene transcription.[3] By demethylating H3K4me3, KDM5 enzymes can act as transcriptional repressors.[3][5] The dysregulation and overexpression of KDM5 enzymes have been implicated in various cancers, making them a significant target for therapeutic intervention.[3][6]

This compound inhibits the catalytic activity of KDM5 enzymes, preventing the demethylation of H3K4me3.[3] This leads to a global increase in cellular H3K4me3 levels, which serves as a direct biomarker of the inhibitor's efficacy.[1][7] Western blotting is a straightforward and reliable immunoassay to quantify this increase in global H3K4me3 relative to a loading control, such as total Histone H3.

KDM5 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the epigenetic mechanism of KDM5 and its inhibition by this compound. KDM5 enzymes remove the trimethyl mark from Histone H3 at lysine 4, converting H3K4me3 to H3K4me2, which is associated with transcriptional repression. This compound blocks this activity, leading to the accumulation of H3K4me3 and promoting a chromatin state associated with active transcription.

KDM5_Inhibition_Pathway cluster_0 Active Transcription State cluster_1 Repressed Transcription State H3K4me3 H3K4me3 (Active Mark) KDM5 KDM5 Enzyme H3K4me3->KDM5 KDM5 binds to H3K4me3 substrate H3K4me2 H3K4me2 (Less Active Mark) KDM5->H3K4me2 Demethylation KDM5C70 This compound (Inhibitor) KDM5C70->KDM5 Inhibition

Caption: this compound inhibits the demethylase activity of the KDM5 enzyme.

Performance Comparison of KDM5 Inhibitors

This compound demonstrates potent and specific activity in increasing H3K4me3 levels across various cell lines. Its performance is comparable to other well-characterized pan-KDM5 inhibitors. The table below summarizes quantitative data from studies using this compound and an alternative inhibitor, CPI-455.

InhibitorCell Line(s)Treatment Conditions (Concentration, Duration)Effect on H3K4me3 LevelsReference
This compound MDA-MB-231, MCF75 µM, 3 daysSignificant global increase[7]
This compound MM.1S myeloma cells50 µM, 7 daysGenome-wide elevation[1]
This compound Cells overexpressing KDM5D10 µM & 20 µM, 3 daysSignificant, dose-dependent increase[5]
CPI-455 Breast Cancer CellsNot specified, 72 hoursDose-dependent increase[6]
RS 5033 MCF-73 concentrations, 24 hoursStrong and significant increase[4]

Studies consistently show that this compound treatment leads to a robust and dose-dependent increase in H3K4me3.[5][7] Importantly, this effect is specific to H3K4me3, with little to no impact observed on other histone methylation marks such as H3K4me2/me1, H3K9me3, or H3K27me3, confirming its target specificity.[7]

Experimental Validation: H3K4me3 Western Blot

The following workflow outlines the key stages for validating this compound activity by western blot.

References

KDM5-C70 vs. Compound 48 in Lymphoma Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent KDM5 inhibitors, KDM5-C70 and Compound 48, with a specific focus on their activity in lymphoma cells. The information presented is based on experimental data from a key study in the field, offering a direct comparison of their biochemical and cellular effects.

Introduction to KDM5 Inhibition in Lymphoma

The lysine-specific demethylase 5 (KDM5) family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In certain cancers, including specific subtypes of lymphoma such as germinal center (GC) lymphomas with mutations in the KMT2D gene, the inhibition of KDM5 enzymes has emerged as a promising therapeutic strategy. By inhibiting KDM5, the levels of H3K4 trimethylation (H3K4me3) can be restored, leading to the reactivation of tumor-suppressing genes and subsequent anti-proliferative effects. This guide focuses on two such inhibitors, this compound and Compound 48.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of this compound and Compound 48 in lymphoma cell lines, primarily SU-DHL-6 and OCI-LY-18, which are models for germinal center B-cell like diffuse large B-cell lymphoma (GCB-DLBCL).

Table 1: Effect on H3K4me3 Levels
CompoundCell LineConcentrationTreatment DurationOutcome on H3K4me3 LevelsCitation
This compoundSU-DHL-610 µM48, 72, and 96 hoursIncreased H3K4me3 levels[1]
Compound 48SU-DHL-610 µM48, 72, and 96 hoursIncreased H3K4me3 levels[1]

Note: While both compounds increased H3K4me3 levels, the primary study noted that another inhibitor, KDM5-inh1, was significantly more potent, with Compound 48 and this compound requiring higher concentrations to achieve similar effects[1].

Table 2: Anti-proliferative Activity
CompoundCell LineOutcomeCitation
This compoundSU-DHL-6Reduced proliferation[1]
This compoundOCI-LY-18Reduced proliferation[1]
Compound 48SU-DHL-6Reduced proliferation[1]
Compound 48OCI-LY-18Reduced proliferation[1]

Note: The primary study characterized both this compound and Compound 48 as being less potent in reducing proliferation compared to KDM5-inh1[1].

Mechanism of Action and Signaling Pathways

Both this compound and Compound 48 are competitive inhibitors that target the α-ketoglutarate binding site of KDM5 enzymes[1]. Their primary mechanism of action is the inhibition of KDM5's demethylase activity, leading to a global increase in H3K4me3 levels. This epigenetic alteration, in turn, affects the expression of numerous genes, culminating in an anti-proliferative response in lymphoma cells.

The downstream effects of KDM5 inhibition by these compounds converge on key signaling pathways critical for lymphoma cell survival and proliferation:

  • B-Cell Receptor (BCR) Signaling: KDM5 inhibition leads to the upregulation of negative regulators of BCR signaling. This dampens the downstream signals that promote cell growth and survival.

  • BCL2 Family Regulation: Inhibition of KDM5 has been shown to alter the expression of B-cell lymphoma 2 (BCL2) family members. This includes a reduction in the expression of the anti-apoptotic protein BCL2, thereby lowering the threshold for apoptosis.

The following diagrams illustrate the mechanism of KDM5 inhibition and the affected signaling pathways.

KDM5_Inhibition_Mechanism cluster_inhibitors KDM5 Inhibitors This compound This compound KDM5 KDM5 (Histone Demethylase) This compound->KDM5 inhibit Compound 48 Compound 48 Compound 48->KDM5 inhibit H3K4me1_2 H3K4me1/2 KDM5->H3K4me1_2 demethylates H3K4me3 H3K4me3 (Active Chromatin) H3K4me3->KDM5 Gene_Expression Tumor Suppressor Gene Expression H3K4me3->Gene_Expression promotes Cell_Proliferation Lymphoma Cell Proliferation Gene_Expression->Cell_Proliferation inhibits

Mechanism of KDM5 Inhibition.

KDM5_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_signaling Downstream Signaling cluster_outcome Cellular Outcome KDM5_Inhibition KDM5 Inhibition (this compound / Compound 48) H3K4me3_increase Increased H3K4me3 KDM5_Inhibition->H3K4me3_increase BCR_signaling BCR Signaling H3K4me3_increase->BCR_signaling downregulates BCL2_family BCL2 Family Expression H3K4me3_increase->BCL2_family alters Proliferation_decrease Decreased Proliferation BCR_signaling->Proliferation_decrease Apoptosis_increase Increased Apoptosis BCL2_family->Apoptosis_increase

Affected Signaling Pathways.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the comparative data.

Western Blot for H3K4me3 Analysis
  • Cell Treatment: SU-DHL-6 cells were treated with 10 µM of this compound or Compound 48 for 48, 72, and 96 hours.

  • Histone Extraction: Histones were acid extracted from the treated cells.

  • Protein Quantification: The concentration of the extracted histones was determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of histone extracts were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for H3K4me3, followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP). An antibody against total Histone H3 was used as a loading control.

  • Detection: The signal was visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified and normalized to the total Histone H3 levels.

Cell Viability/Proliferation Assay
  • Cell Seeding: Lymphoma cell lines (SU-DHL-6 and OCI-LY-18) were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound or Compound 48.

  • Incubation: The plates were incubated for a specified period (e.g., 5 or 10 days).

  • Viability Assessment: Cell viability was measured using a luminescent cell viability assay, such as the CellTiter-Glo® assay. This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal was read using a plate reader. The data was normalized to vehicle-treated control cells, and EC50 values (the concentration of the compound that inhibits 50% of cell proliferation) were calculated.

The workflow for a typical cell viability experiment is depicted below.

Cell_Viability_Workflow start Start seed_cells Seed Lymphoma Cells in 96-well plates start->seed_cells add_compounds Add serial dilutions of This compound or Compound 48 seed_cells->add_compounds incubate Incubate for 5-10 days add_compounds->incubate add_ctg Add CellTiter-Glo® reagent incubate->add_ctg read_luminescence Read Luminescence add_ctg->read_luminescence analyze Analyze Data (Calculate EC50) read_luminescence->analyze end End analyze->end

Cell Viability Assay Workflow.

Conclusion

Both this compound and Compound 48 are effective in vitro inhibitors of KDM5 in lymphoma cell lines, leading to increased H3K4me3 levels and reduced cell proliferation. Their mechanism of action involves the epigenetic reprogramming of genes that regulate critical survival pathways, including BCR signaling and the BCL2 family of proteins. While direct head-to-head potency comparisons in the referenced study suggest other KDM5 inhibitors may be more potent, both this compound and Compound 48 serve as valuable research tools for investigating the therapeutic potential of KDM5 inhibition in lymphoma. Further studies are warranted to explore their in vivo efficacy and potential for clinical development.

References

JQKD82 as a Superior Alternative to KDM5-C70 for KDM5 Inhibition in Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental applications of JQKD82 versus KDM5-C70, two prominent inhibitors of the KDM5 family of histone demethylases.

This guide provides an objective comparison of JQKD82 and this compound, focusing on their performance, cellular activity, and mechanistic insights supported by experimental data. JQKD82 emerges as a more potent and cell-permeable tool compound, offering significant advantages for in vitro and in vivo studies targeting KDM5-related pathways in cancer and other diseases.

Introduction to KDM5 Inhibition

The Lysine-Specific Demethylase 5 (KDM5) family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that remove methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][2] Dysregulation of KDM5 activity is implicated in various cancers, making them attractive therapeutic targets.[2] Small molecule inhibitors that block KDM5 activity are invaluable tools for elucidating their biological functions and for preclinical drug development. This compound has been a widely used tool compound, but its utility is limited by modest cellular effects due to poor cell permeability.[3] JQKD82 was developed as a prodrug of the active metabolite KDM5-C49 to overcome this limitation.[3][4]

Comparative Performance: JQKD82 vs. This compound

Experimental data demonstrates the superior performance of JQKD82 compared to this compound in cellular settings, primarily due to its enhanced cell permeability and more efficient delivery of the active inhibitor, KDM5-C49.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of JQKD82 and this compound.

CompoundTargetIC50 (MM.1S Cells)Reference
JQKD82 KDM50.42 µM [4]
This compoundKDM53.1 µM[4]
KDM5-C49 (active metabolite)KDM5> 10 µM[4]

Table 1: Comparative Cellular Potency in Multiple Myeloma Cells. JQKD82 is approximately 7-fold more potent than this compound in inhibiting the growth of MM.1S multiple myeloma cells.[4]

CompoundKDM5A (IC50)KDM5B (IC50)KDM5C (IC50)KDM5D (IC50)Reference
JQKD82Selective for KDM5A---[6]
This compound0.3 µM0.3 µM0.58 µM-[7]

Table 2: KDM5 Isoform Selectivity. While specific IC50 values for JQKD82 against each KDM5 isoform are not available in a direct comparative study, it has been shown to have selectivity for KDM5A over other KDM5 isoforms.[6] this compound is a pan-KDM5 inhibitor with similar potency against KDM5A, B, and C.[7]

CompoundParent Compound Concentration (Intracellular)KDM5-C49 Concentration (Intracellular)Reference
JQKD82 HigherHigher[4]
This compoundLowerLower[4]

Table 3: Cellular Permeability in Caco-2 Cells. JQKD82 treatment leads to higher intracellular concentrations of both the prodrug and its active metabolite, KDM5-C49, compared to this compound, indicating improved cell permeability.[4]

Mechanism of Action

Both JQKD82 and this compound function by inhibiting the demethylase activity of KDM5 enzymes, leading to an increase in global H3K4me3 levels.[4][8] However, JQKD82 has been shown to paradoxically inhibit the downstream transcriptional output of the oncogene MYC.[4] This is proposed to occur through a mechanism where hypermethylation of H3K4me3 at MYC target gene promoters leads to the recruitment of transcriptional repressive complexes, ultimately inhibiting RNA Polymerase II (RNAPII) phosphorylation and elongation.[4]

G cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action KDM5A KDM5A H3K4me3 H3K4me3 KDM5A->H3K4me3 demethylates PTEFb P-TEFb KDM5A->PTEFb interacts with MYC_genes MYC Target Genes H3K4me3->MYC_genes activates Transcription Transcription MYC_genes->Transcription RNAPII RNAPII-Ser2-P PTEFb->RNAPII phosphorylates RNAPII->MYC_genes elongates on JQKD82 JQKD82 JQKD82->KDM5A inhibits

Caption: KDM5A's role in MYC-driven transcription and JQKD82's inhibitory effect.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the cytotoxic or cytostatic effects of KDM5 inhibitors on cancer cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • JQKD82 and this compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of JQKD82 and this compound in culture medium.

  • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72, 96, 120 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.

  • Carefully aspirate the supernatant without disturbing the formazan crystals.

  • Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot for Histone Methylation

This protocol is used to assess the global levels of H3K4me3 following inhibitor treatment.

Materials:

  • MM.1S cells

  • JQKD82 and this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-H3K4me3, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat MM.1S cells with JQKD82, this compound, or DMSO for 24 hours.

  • Harvest cells and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.[1][9]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-H3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify band intensities. Normalize H3K4me3 levels to total H3.[1][9]

Cellular Permeability (Caco-2 Assay)

This assay evaluates the ability of the compounds to cross a cell monolayer, mimicking intestinal absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • JQKD82 and this compound

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the monolayers with HBSS.

  • Add the test compound (e.g., 10 µM JQKD82 or this compound) to the apical (A) or basolateral (B) side.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the parent compound and its active metabolite (KDM5-C49) in the collected samples and in cell lysates using LC-MS/MS.[10][11]

  • Calculate the apparent permeability coefficient (Papp).

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (differentiation) seed->culture teer Measure TEER (monolayer integrity) culture->teer wash Wash with HBSS teer->wash add_cmpd Add JQKD82/KDM5-C70 to apical/basolateral side wash->add_cmpd incubate Incubate (e.g., 2h, 37°C) add_cmpd->incubate collect Collect samples from receiver compartment incubate->collect lcms LC-MS/MS analysis (compound concentration) collect->lcms papp Calculate Papp lcms->papp

Caption: Workflow for the Caco-2 cellular permeability assay.

Conclusion

JQKD82 represents a significant improvement over this compound as a chemical probe for studying KDM5 biology. Its enhanced cell permeability leads to greater potency in cellular assays and more robust and reliable experimental outcomes. The unique paradoxical effect of JQKD82 on MYC-driven transcription provides a valuable tool for investigating the complex roles of KDM5A in cancer biology. For researchers aiming to investigate KDM5 function in cellular and in vivo models, JQKD82 is the recommended alternative to this compound.

References

KDM5-C70 vs. KDOAM-25 in Myeloma Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the development of targeted inhibitors for histone demethylases has become a focal point for cancer therapeutics, particularly in hematological malignancies like multiple myeloma. Among these, inhibitors of the KDM5 family of histone lysine demethylases have shown promise. This guide provides a detailed comparison of two such inhibitors, KDM5-C70 and KDOAM-25, for researchers, scientists, and drug development professionals.

Introduction to KDM5 Inhibition in Multiple Myeloma

The KDM5 family of enzymes (KDM5A-D) are 2-oxoglutarate and Fe(II)-dependent oxygenases that specifically remove methyl groups from trimethylated histone H3 lysine 4 (H3K4me3), a mark associated with active gene transcription.[1][2] Dysregulation of KDM5 activity is implicated in various cancers. In multiple myeloma, overexpression of KDM5A and KDM5B has been correlated with poor patient survival, making them attractive therapeutic targets.[1][3][4] Inhibition of KDM5 enzymes leads to a global increase in H3K4me3 levels, which can impair the proliferation of myeloma cells.[1][5]

Comparative Overview of this compound and KDOAM-25

Both this compound and KDOAM-25 are potent inhibitors of the KDM5 family of histone demethylases. This compound is a cell-permeable, pan-KDM5 inhibitor, characterized as an ethyl ester derivative of KDM5-C49.[5][6] KDOAM-25 is also a potent and highly selective KDM5 inhibitor.[1][7] While both compounds have been investigated for their anti-proliferative effects in myeloma cells, they exhibit differences in their biochemical and cellular activities.

Quantitative Data Presentation

Biochemical Activity: In Vitro Inhibition of KDM5 Enzymes
CompoundKDM5A IC₅₀ (nM)KDM5B IC₅₀ (nM)KDM5C IC₅₀ (nM)KDM5D IC₅₀ (nM)
KDOAM-25 71196969

Note: Specific IC₅₀ values for this compound against individual KDM5 isoforms were not detailed in the provided search results, but it is described as a pan-KDM5 inhibitor.[5] KDOAM-25 demonstrates high potency against all KDM5 isoforms in biochemical assays, with particular strength against KDM5B.[1][7]

Cellular Activity: Effects on Myeloma Cell Lines
CompoundCell LineAssayEndpointResultCitation
This compound MM.1SViability/ProliferationAntiproliferative Effect~20 µM (estimated 50% reduction after 7 days)[5]
KDOAM-25 MM.1SViabilityIC₅₀~30 µM (after 5-7 days)[1][7]
KDOAM-25 MM.1SCell CycleG1 ArrestIncreased G1, Decreased G2 proportion[1][7]
This compound MM.1SCell CycleImpairmentDecreased phosphorylation of Rb[5]

Mechanism of Action

Both this compound and KDOAM-25 function by inhibiting the demethylase activity of KDM5 enzymes. This leads to a global increase in the H3K4me3 histone mark at transcription start sites, which in turn affects gene expression and impairs cancer cell proliferation.[1][5] In MM.1S myeloma cells, treatment with either compound results in an accumulation of H3K4me3.[1][5] Furthermore, KDM5A has been shown to cooperate with the oncogenic transcription factor MYC to drive the expression of MYC target genes in multiple myeloma.[3][8][9] Inhibition of KDM5A can paradoxically lead to the downregulation of this MYC-driven transcriptional program, contributing to the anti-myeloma effect.[3][8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Myeloma cells (e.g., MM.1S) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with various concentrations of this compound or KDOAM-25 for a specified duration (e.g., 5-7 days). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

Cell Cycle Analysis
  • Cell Treatment: Myeloma cells are treated with the inhibitor or vehicle control for the desired time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1 for apoptosis) is quantified using appropriate software.[1][7]

Western Blotting for Histone Marks
  • Histone Extraction: Histones are extracted from treated and control cells using an acid extraction protocol.

  • Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified to determine the relative changes in H3K4me3 levels.

Visualizations

Signaling_Pathway Signaling Pathway of KDM5 Inhibition in Myeloma KDM5C70 This compound KDM5 KDM5A/B KDM5C70->KDM5 KDOAM25 KDOAM-25 KDOAM25->KDM5 H3K4me3 H3K4me3 KDM5->H3K4me3 demethylation MYC MYC KDM5->MYC cooperates with GeneExpression Altered Gene Expression H3K4me3->GeneExpression regulates MYC->GeneExpression drives Proliferation Myeloma Cell Proliferation GeneExpression->Proliferation

Caption: KDM5 inhibitors block H3K4me3 demethylation, altering gene expression and suppressing myeloma cell proliferation.

Experimental_Workflow Experimental Workflow for Inhibitor Comparison cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Biochemical Biochemical Assay (IC50 Determination) Treatment Treat with this compound or KDOAM-25 CellCulture Myeloma Cell Culture (e.g., MM.1S) CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (H3K4me3 levels) Treatment->WesternBlot

References

Assessing the Specificity of KDM5-C70 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of KDM5-C70, a cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases, with other alternative inhibitors. The specificity of this compound is assessed through experimental data, detailed protocols for key assays, and visualization of its role in relevant signaling pathways. This information is intended to aid researchers in selecting the appropriate tools for their studies in cancer biology and drug development.

This compound: An Overview

This compound is the ethyl ester prodrug of KDM5-C49, which allows for enhanced cell permeability.[1] Once inside the cell, it is hydrolyzed to its active form and acts as a potent, pan-inhibitor of the KDM5 family (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] The primary mechanism of action of KDM5 inhibitors is the prevention of the demethylation of histone H3 at lysine 4 (H3K4), particularly H3K4me3 and H3K4me2, which are crucial epigenetic marks for transcriptional regulation. Inhibition of KDM5 enzymes leads to a global increase in H3K4me3 levels.[1]

Comparative Analysis of KDM5 Inhibitor Specificity

The following table summarizes the inhibitory activity (IC50/Ki) of this compound and other commonly used KDM5 inhibitors against various histone demethylase subfamilies. This data is crucial for understanding the on-target and potential off-target effects of these compounds.

InhibitorTargetIC50 / Ki (nM)Selectivity ProfileReference
This compound KDM5A300Pan-KDM5 inhibitor.[2]
KDM5B300[2]
KDM5C580[2]
CPI-455 KDM5A10>200-fold selective for KDM5 over KDM2, 3, 4, 6, and 7.[3][4][5][6][7]
KDM4C~2000[7][8]
KDM7B~7700[8]
GSK467 KDM5B10 (Ki)180-fold selective for KDM5B over KDM4C. No measurable activity against KDM6.[3][9]
KDM4C1800 (Ki)[3][9]
JIB-04 JARID1A (KDM5A)230Pan-Jumonji inhibitor.[10][11][12][13]
JMJD2E340[10][11][12][13]
JMJD3 (KDM6B)855[10][11][12][13]
JMJD2A (KDM4A)445[10][11][12][13]
JMJD2B (KDM4B)435[10][11][12][13]
JMJD2C (KDM4C)1100[10][11][12][13]
JMJD2D (KDM4D)290[10][11][12][13]

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of this compound and other inhibitors in a cellular context, a combination of the following experimental approaches is recommended.

Immunofluorescence Staining for Global H3K4me3 Levels

This method provides a visual and quantifiable measure of the inhibitor's effect on its direct target mark in cells.

Protocol:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with varying concentrations of the KDM5 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).

  • Fixation: Aspirate the media and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14][15]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[15]

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K4me3 diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of H3K4me3 staining per nucleus using image analysis software.

Histone Extraction and Mass Spectrometry for PTM Analysis

This provides a highly sensitive and unbiased method to quantify changes in various histone modifications across the proteome, revealing both on-target and potential off-target effects of the inhibitor.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the inhibitor as described for the immunofluorescence protocol.

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

    • Extract histones from the nuclear pellet using a high salt or acid extraction method.[16][17][18][19]

    • Precipitate the extracted histones with trichloroacetic acid (TCA).

    • Wash the histone pellet with acetone and air dry.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the histone pellet in a suitable buffer.

    • Perform in-solution digestion of histones using an appropriate protease (e.g., trypsin). Chemical derivatization (e.g., propionylation) of lysine residues is often performed before digestion to improve sequence coverage.[18][19]

    • Desalt the resulting peptides using C18 StageTips.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

    • Acquire data in a data-dependent acquisition mode.

  • Data Analysis:

    • Identify and quantify the relative abundance of different histone peptides and their post-translational modifications (PTMs) using specialized software.

    • Compare the PTM profiles of inhibitor-treated samples to vehicle-treated controls to identify significant changes.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in a cellular environment.[20] The principle is based on the ligand-induced thermal stabilization of the target protein.[20][21]

Protocol:

  • Cell Culture and Treatment: Treat intact cells or cell lysates with the inhibitor or vehicle control.[20]

  • Heat Treatment: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.[20]

  • Cell Lysis and Separation of Aggregates: Lyse the cells (if intact cells were used) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[20]

  • Protein Quantification:

    • Western Blotting: Analyze the amount of the target KDM5 protein remaining in the soluble fraction by Western blotting using a specific antibody.

    • High-Throughput Methods: For higher throughput, methods like ELISA or proximity ligation assays can be adapted.[22]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing KDM5's Role in Cellular Signaling

KDM5 proteins are implicated in various signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for interpreting the cellular consequences of KDM5 inhibition.

Caption: KDM5 signaling pathways in cancer.

The diagram above illustrates the central role of KDM5A/B in regulating gene expression through the demethylation of H3K4me3. KDM5 proteins are involved in key cancer-related pathways, acting as co-activators for MYC and the Estrogen Receptor (ER) in breast cancer, and as repressors in the Notch signaling pathway through interaction with RBP-J.[23][24][25][26][27][28][29][30][31][32] this compound inhibits these functions by blocking the demethylase activity of KDM5.

Experimental_Workflow cluster_assays Specificity Assessment start Start: Treat Cells with KDM5 Inhibitor IF Immunofluorescence (Global H3K4me3) start->IF MS Mass Spectrometry (Histone PTM Profiling) start->MS CETSA Cellular Thermal Shift Assay (Target Engagement) start->CETSA end Conclusion: Determine Inhibitor Specificity and Potency IF->end MS->end CETSA->end

References

KDM5-C70 vs. KDM5B Knockout: A Comparative Analysis of Histone Demethylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping effects of the pan-KDM5 inhibitor, KDM5-C70, and genetic knockout of KDM5B. This guide provides a comparative analysis of their impacts on cellular signaling, gene expression, and experimental methodologies, supported by quantitative data and detailed protocols.

The family of lysine-specific demethylase 5 (KDM5) enzymes plays a critical role in transcriptional regulation through the removal of methyl groups from histone H3 lysine 4 (H3K4), a mark generally associated with active gene transcription.[1][2] Both pharmacological inhibition and genetic knockout of KDM5 members are powerful tools to investigate their biological functions and therapeutic potential. This guide provides a side-by-side comparison of the effects of this compound, a potent, cell-permeable, pan-KDM5 inhibitor, and KDM5B knockout.[3][4][5]

Quantitative Comparison of Cellular and Molecular Effects

The following tables summarize the quantitative effects observed with this compound treatment and KDM5B knockout across various studies.

Table 1: Effects on Gene Expression

ParameterThis compound TreatmentKDM5B Knockout
Differentially Expressed Genes 2,372 genes in iPSC-derived cardiomyocytes[6][7][8]Thousands of differentially regulated genes in the context of MYC perturbations[9]
Upregulated Gene Ontology Fatty acid oxidation, oxidative phosphorylation (OXPHOS), myogenesis, TGFβ signaling[6][7][10]Pathways inversely correlated with MYC-regulated programs[9]
Downregulated Gene Ontology Phosphatidylethanolamine (PE) biosynthesis pathways[6]KRAB zinc-finger protein (KRAB-ZNF) genes[11]
Key Upregulated Genes Gfap, ESRRA[6]Genes suppressed by MYC[9]
Key Downregulated Genes Genes involved in PE biosynthesis[6]IRS1 (mRNA decreased by ~50%)[1]

Table 2: Effects on Signaling Pathways and Cellular Processes

ParameterThis compound TreatmentKDM5B Knockout
Signaling Pathways Activated JAK-STAT3 signaling[6][12]-
Signaling Pathways Inhibited -PI3K/AKT signaling[1]
Cellular Processes Induced Astrocyte differentiation[6][12], Cardiomyocyte maturation[7]Cell cycle arrest in G0/G1 phase[13]
Cellular Processes Inhibited Cell proliferation in myeloma and breast cancer cells[3][4][14]Apoptosis in response to MYC withdrawal[9]
Effect on H3K4me3 Genome-wide elevation[3][14]Redistribution from promoters to gene bodies[15]

Signaling Pathway Diagrams

The distinct mechanisms of this compound and KDM5B knockout are reflected in their differential impact on key signaling pathways.

KDM5_C70_Pathway KDM5C70 This compound KDM5 KDM5 Enzymes KDM5C70->KDM5 Inhibits JAK_STAT3 JAK-STAT3 Signaling KDM5C70->JAK_STAT3 Activates H3K4me3 H3K4me3 (Increased) KDM5->H3K4me3 Demethylates GFAP Gfap Gene Promoter H3K4me3->GFAP Activates Astrocyte Astrocytogenesis GFAP->Astrocyte TGFB1 Tgf-β1 mRNA (Increased) JAK_STAT3->TGFB1

This compound signaling pathway in neural stem cells.

KDM5B_KO_Pathway KDM5B_KO KDM5B Knockout P110a P110α (PI3K subunit) (Decreased) KDM5B_KO->P110a P85 P85 (PI3K subunit) (Decreased) KDM5B_KO->P85 MYC MYC Network KDM5B_KO->MYC Regulates PI3K_AKT PI3K/AKT Signaling (Abrogated) P110a->PI3K_AKT P85->PI3K_AKT pAKT pAKT (Decreased) PI3K_AKT->pAKT Cell_Proliferation Prostate Cancer Cell Proliferation (Decreased) pAKT->Cell_Proliferation Promotes Cell_Death Cell Death upon MYC withdrawal MYC->Cell_Death Mediates

KDM5B knockout effects on PI3K/AKT and MYC pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

KDM5B Knockout via CRISPR/Cas9

This protocol outlines the generation of KDM5B knockout cell lines using the CRISPR/Cas9 system.[1][16]

  • sgRNA Design and Cloning: Three different single-guide RNA (sgRNA) sequences targeting KDM5B exons are designed and cloned into a lentiviral vector such as pLentiCRISPR v2.[1] A non-targeting sgRNA serves as a control.

  • Lentivirus Production: HEK-293T cells are co-transfected with the sgRNA-containing lentiviral vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like Lipofectamine 2000.[1][16]

  • Viral Supernatant Collection: Lentiviral supernatants are collected 48 and 72 hours post-transfection and filtered through a 0.45 µm filter.[1]

  • Transduction of Target Cells: Target cells (e.g., prostate cancer cell lines) are infected with the collected viral supernatants in the presence of polybrene.[16][17]

  • Selection and Validation: Infected cells are selected with puromycin (typically 2 µg/mL) for 7 days.[1][16] Single colonies are expanded, and KDM5B knockout is validated by Western blotting and DNA sequencing.[16]

Treatment with this compound Inhibitor

This protocol describes the general procedure for treating cells with the KDM5 inhibitor, this compound.

  • Stock Solution Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).[4] The stock solution should be aliquoted and stored at -80°C for long-term use.[3]

  • Cell Seeding: Cells are seeded at an appropriate density in culture plates and allowed to adhere overnight.

  • Treatment: The this compound stock solution is diluted in cell culture medium to the desired final concentration (e.g., 1 µM).[18] The medium on the cells is replaced with the inhibitor-containing medium. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Cells are incubated with this compound for the desired duration (e.g., 48 hours to 7 days), depending on the experimental endpoint.[3][18]

  • Downstream Analysis: Following incubation, cells are harvested for downstream analyses such as Western blotting, RT-qPCR, or cell viability assays.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effects of this compound and KDM5B knockout.

Experimental_Workflow cluster_0 Perturbation cluster_1 Molecular Analysis cluster_2 Phenotypic Analysis cluster_3 Data Integration & Comparison KDM5C70 This compound Treatment RNA_Seq RNA-Sequencing KDM5C70->RNA_Seq ChIP_Seq ChIP-Sequencing (H3K4me3) KDM5C70->ChIP_Seq Western_Blot Western Blotting (pAKT, etc.) KDM5C70->Western_Blot Cell_Viability Cell Viability/Proliferation Assays KDM5C70->Cell_Viability Differentiation Differentiation Assays KDM5C70->Differentiation KDM5B_KO KDM5B Knockout (CRISPR/Cas9) KDM5B_KO->RNA_Seq KDM5B_KO->ChIP_Seq KDM5B_KO->Western_Blot KDM5B_KO->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) KDM5B_KO->Cell_Cycle Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis ChIP_Seq->Data_Analysis Comparison Comparative Analysis of Effects Western_Blot->Comparison Cell_Viability->Comparison Cell_Cycle->Comparison Differentiation->Comparison Data_Analysis->Comparison

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.